molecular formula C6H8N2O2 B6266391 5-(2-hydroxyethyl)pyrimidin-2-ol CAS No. 1537368-00-5

5-(2-hydroxyethyl)pyrimidin-2-ol

Katalognummer: B6266391
CAS-Nummer: 1537368-00-5
Molekulargewicht: 140.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS Number: 1537368-00-5) is a pyrimidine derivative with the molecular formula C 6 H 8 N 2 O 2 and a molecular weight of 140.14 g/mol. Its structure features a pyrimidine ring, a fundamental heterocycle in medicinal chemistry, substituted with a 2-hydroxyethyl group at the 5-position and a hydroxyl group at the 2-position . As a pyrimidine derivative, this compound is of significant interest in pharmaceutical and bioorganic research. The pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles . Researchers can utilize this specific molecule as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules. Literature indicates that pyrimidine derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory effects through the inhibition of vital inflammatory mediators like prostaglandin E2 (PGE2), inducible nitric oxide synthase, and tumor necrosis factor-α (TNF-α) . Furthermore, substituted pyrimidines have demonstrated potent antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains . The versatility of the pyrimidine ring also extends to neuroscience research, where certain optically active pyrimidine derivatives have been investigated as high-affinity agonists for 5-HT 2C receptors , a target for central nervous system disorders . The presence of the hydroxyl functional groups on this compound provides handles for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties for specific applications. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for use in humans, animals, or as a diagnostic agent.

Eigenschaften

CAS-Nummer

1537368-00-5

Molekularformel

C6H8N2O2

Molekulargewicht

140.1

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: 5-(2-Hydroxyethyl)pyrimidin-2-ol & 5-HEU Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(2-hydroxyethyl)pyrimidin-2-ol , chemically distinct but functionally often synonymous with its predominant tautomer, 5-(2-hydroxyethyl)uracil (5-HEU) , in the context of drug development and DNA metabolism.

Given the specific nomenclature "pyrimidin-2-ol," this guide addresses the tautomeric equilibrium critical for understanding its reactivity and provides protocols for the synthesis and characterization of the relevant scaffold.

Executive Summary & Structural Disambiguation

In drug discovery, the nomenclature 5-(2-hydroxyethyl)pyrimidin-2-ol refers to the lactim (enol) tautomer of the biologically significant 5-(2-hydroxyethyl)uracil (5-HEU) . While the "pyrimidin-2-ol" name emphasizes the aromaticity of the ring, the compound exists predominantly in the lactam (keto) form—5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione —under physiological conditions.

This scaffold is a critical pharmacophore in:

  • Antiviral Therapeutics: As a precursor to acyclic nucleoside phosphonates and analogues of 5-substituted uracils (e.g., BVDU derivatives).

  • DNA Damage Biomarkers: 5-HEU is a stable catabolite formed by the oxidative damage of DNA (specifically thymine residues) or exposure to alkylating agents like ethylene oxide.

  • Synthetic Intermediates: A versatile C5-substituted pyrimidine building block for kinase inhibitors.

Chemical Identity Table[1][2][3][4]
PropertyData
IUPAC Name 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione (Keto form)
Common Name 5-(2-Hydroxyethyl)uracil (5-HEU)
CAS Number 23956-12-9
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
SMILES C1=C(C(=O)NC(=O)N1)CCO
Solubility High in H₂O, DMSO; Low in non-polar solvents
pKa (N3-H) ~9.3 (Acidic)
pKa (N1-H) ~9.8 (Estimated)

Structural Dynamics: Tautomerism

Understanding the tautomeric state is vital for binding affinity modeling and synthetic protection strategies. The "pyrimidin-2-ol" form is favored only under specific conditions (e.g., silylation or high pH), while the "dione" (uracil) form dominates in aqueous solution.

Pathway Diagram: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the di-keto (uracil), mono-enol (pyrimidin-2-ol), and di-enol forms.

Tautomerism Keto Keto Form (Dominant) 5-(2-hydroxyethyl)uracil (Lactam) Enol1 Mono-Enol Form 5-(2-hydroxyethyl)pyrimidin-2-ol (Lactim at C2) Keto->Enol1  pH > 9.5   Enol2 Di-Enol Form 2,4-dihydroxy-5-(2-hydroxyethyl)pyrimidine (Aromatic System) Enol1->Enol2  Silylation / Gas Phase  

Caption: Proton shift equilibrium. The Keto form is the relevant species for physiological binding, while the Enol forms are accessed during chemical synthesis (e.g., O-alkylation).

Synthesis Protocols

Two primary routes exist: direct alkylation (low specificity) and de novo ring construction (high specificity). The Lactone Condensation Method is the industry standard for high-purity synthesis suitable for pharmaceutical applications.

Method A: The Lactone Condensation Protocol (High Specificity)

This method avoids N-alkylation byproducts common in direct uracil alkylation.

Mechanism: Formylation of


-butyrolactone creates a C3-electrophile that condenses with urea to close the pyrimidine ring with the C5-hydroxyethyl chain pre-installed.
Step-by-Step Methodology
  • Reagents:

    • 
      -Butyrolactone (1.0 eq)
      
    • Ethyl formate (1.1 eq)

    • Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)

    • Urea (1.5 eq)

    • Solvent: Anhydrous THF and Methanol.

  • Protocol:

    • Step 1 (Formylation): Suspend NaH in anhydrous THF under Argon. Add ethyl formate. Dropwise add

      
      -butyrolactone at 0°C. Stir at room temperature (RT) for 12 hours. The sodium salt of 
      
      
      
      -formyl-
      
      
      -butyrolactone precipitates.
    • Step 2 (Condensation): Dissolve the salt in Methanol. Add solid Urea. Reflux for 6–8 hours.

    • Step 3 (Workup): Cool the mixture. Acidify with HCl to pH ~2. The product, 5-(2-hydroxyethyl)uracil, precipitates or is extracted.

    • Step 4 (Purification): Recrystallize from water/ethanol (9:1).

  • Validation (QC):

    • ¹H NMR (DMSO-d₆):

      
       11.0 (s, 1H, NH), 10.6 (s, 1H, NH), 7.25 (s, 1H, H-6), 4.5 (t, 1H, OH), 3.5 (m, 2H, CH₂O), 2.3 (t, 2H, Ring-CH₂).
      
    • Yield: Typically 60–75%.

Method B: Direct Alkylation (Industrial/Low Cost)

Note: This method often yields mixtures of N1-hydroxyethyl and C5-hydroxyethyl derivatives and requires rigorous chromatographic separation.

  • Reaction: Uracil + Ethylene Oxide (in aqueous alkali).

  • Selectivity Issue: Favors N1-alkylation. C5-alkylation requires dianion generation (using LDA/n-BuLi) which is difficult to scale.

Biological Properties & Applications[3][4][7][8]

DNA Damage & Repair

5-HEU is a recognized oxidative DNA lesion. It is formed when the methyl group of Thymine is oxidized by Reactive Oxygen Species (ROS) or ionizing radiation.

  • Mutagenicity: If not repaired, 5-HEU can mispair with Adenine or Guanine, leading to transition mutations.

  • Repair Pathway: Excision by DNA glycosylases (e.g., SMUG1, NTH1 in humans).

Drug Development (Antivirals)

The 5-(2-hydroxyethyl) moiety is a "linker" pharmacophore.

  • Mechanism: The hydroxyl group mimics the 3'-OH or 5'-OH of nucleosides, allowing for phosphorylation or chain termination.

  • Example: It serves as the scaffold for acyclic nucleoside phosphonates , where the ethyl-OH is converted to an ethyl-phosphonate ether.

Diagram: Synthetic & Metabolic Pathways

The following Graphviz diagram maps the origin of 5-HEU and its divergence into therapeutic synthesis vs. biological repair.

Pathways Thymine Thymine (DNA) HEU 5-(2-Hydroxyethyl)uracil (5-HEU) Thymine->HEU Oxidative Damage ROS ROS / Ionizing Radiation ROS->HEU Repair DNA Repair (SMUG1 Glycosylase) HEU->Repair In Vivo DrugDev Drug Synthesis (Kinase Inhibitors / Antivirals) HEU->DrugDev Chemical Modification Lactone gamma-Butyrolactone Lactone->HEU + Urea (Synthetic Route) Urea Urea Excision Base Excision Repair (BER) Repair->Excision Phosphonate Acyclic Nucleoside Phosphonates DrugDev->Phosphonate

Caption: Dual origin of 5-HEU: As a synthetic target from butyrolactone and as a DNA lesion from Thymine oxidation.

Analytical Characterization

For researchers isolating this compound from biological matrices or reaction mixtures, the following parameters are standard.

TechniqueParameterObservation
HPLC (Reverse Phase) ColumnC18 (Polar-embedded preferred due to high polarity)
Mobile Phase0.1% Formic Acid in Water (A) / Methanol (B). Low %B required.
DetectionUV @ 260 nm (Characteristic Pyrimidine

)
Mass Spectrometry IonizationESI Positive Mode
M+H

157.06
FragmentationLoss of H₂O (

139), Loss of side chain (

113 - Uracil core)
Melting Point Range295–300°C (Decomposes). High MP indicates strong H-bonding lattice.

References

  • PubChem. (2024).[1] 5-(2-Hydroxyethyl)uracil (Compound Summary).[1] National Library of Medicine. [Link]

  • Kallen, R. G., et al. (1962).[2] The occurrence of a new pyrimidine base replacing thymine in a bacteriophage DNA: 5-hydroxymethyl uracil.[2] Journal of Molecular Biology.[2] [Link]

Sources

Biological Significance of 5-(2-Hydroxyethyl)uracil in DNA Damage

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological significance of 5-(2-hydroxyethyl)uracil and its related analogs in DNA damage.

Editorial Note: The specific nomenclature "5-(2-hydroxyethyl)uracil" (5-HEU) refers to a uracil ring substituted at the C5 position with a hydroxyethyl group. While often conflated with 5-hydroxymethyluracil (5-hmU) (a major oxidative lesion) or N3-(2-hydroxyethyl)uracil (a major ethylene oxide adduct), 5-HEU is a distinct chemical entity (CAS 23956-12-9). This guide addresses the specific biological impact of 5-HEU as a potential drug metabolite/analog while synthesizing the extensive data on its structural congeners (5-hmU and N3-HEU) to provide a complete picture of this class of DNA damage.

Technical Guide for Research & Drug Development

Executive Summary

The presence of modified uracil bases in the genome represents a critical challenge to genomic integrity.[1] 5-(2-hydroxyethyl)uracil (5-HEU) represents a specific class of C5-substituted pyrimidine lesions. While less ubiquitous than the oxidative lesion 5-hydroxymethyluracil (5-hmU) , 5-HEU is biologically significant in the context of alkylation damage (e.g., from ethylene oxide or drug metabolism) and chemotherapeutic nucleoside analogs .

This guide details the formation, mutagenic potential, and repair kinetics of hydroxyethyl-uracil derivatives. It distinguishes between the C5-substituted (5-HEU) and N3-substituted (N3-HEU) isomers, which have vastly different biological fates:

  • 5-HEU (C5-sub): Mimics thymine; repaired primarily by SMUG1 and TDG .

  • N3-HEU (N3-sub): Blocks Watson-Crick pairing; highly cytotoxic/mutagenic; repaired by AlkA (bacteria) or specific glycosylases.

Chemistry of Formation & Structural Context[2]

The Spectrum of Hydroxy-Alkyl Uracils

To understand the biological signaling of 5-HEU, one must distinguish it from its isomers. The position of the hydroxyethyl group dictates the repair pathway.

CompoundStructureOriginPrimary Repair Enzyme
5-(2-hydroxyethyl)uracil (5-HEU) HO-CH2-CH2- at C5 Metabolism of 5-ethyl/ethynyl drugs; Radical alkylationSMUG1 , TDG
5-hydroxymethyluracil (5-hmU) HO-CH2- at C5 Oxidation of Thymine (ROS/TET enzymes)SMUG1, TDG, MBD4
N3-(2-hydroxyethyl)uracil (3-HEU) HO-CH2-CH2- at N3 Ethylene Oxide (EO) alkylation of Cytosine

Deamination
AlkA (prokaryotes), MPG (weak)
Formation Pathways

5-HEU is not a primary product of simple oxidative stress (which stops at the methyl group of thymine). Instead, it arises through:

  • Metabolic Oxidation of Synthetic Analogs: Catabolism of 5-ethyl-2'-deoxyuridine or 5-ethynyluracil (Eniluracil) can yield 5-HEU intermediates.

  • Radical Addition: Interaction of hydroxyethyl radicals (generated by radiolysis or specific alkylating agents) with the C5-C6 double bond of uracil.

Visualization: Formation Pathways

The following diagram illustrates the divergent pathways forming 5-hmU (oxidative) vs. 3-HEU (alkylation) vs. 5-HEU (metabolic/synthetic).

FormationPathways cluster_legend Key Thymine Thymine (5-methyluracil) hmU 5-Hydroxymethyluracil (5-hmU) Thymine->hmU Oxidation (ROS/TET) Cytosine Cytosine HEC N3-(2-hydroxyethyl)cytosine Cytosine->HEC Ethylene Oxide (Alkylation) EthylU 5-Ethyl-2'-deoxyuridine (Drug/Analog) HEU_C5 5-(2-hydroxyethyl)uracil (5-HEU) EthylU->HEU_C5 Metabolic Oxidation (P450/Hydroxylase) HEU_N3 N3-(2-hydroxyethyl)uracil (3-HEU) HEC->HEU_N3 Deamination Natural Natural Exogenous/Drug Exogenous/Drug

Caption: Divergent formation pathways for C5-substituted vs. N3-substituted uracil lesions.

Biological Consequences: Mutagenicity & Cytotoxicity

Base Pairing Ambiguity

The biological impact of 5-HEU is governed by its ability to fit into the DNA helix.

  • Steric Hindrance: The 2-hydroxyethyl group at C5 is bulkier than the methyl group of thymine. While it does not disrupt Watson-Crick hydrogen bonding (unlike N3-substitution), it alters the major groove environment .

  • Base Pairing: 5-HEU predominantly pairs with Adenine (A) . However, the electronegative hydroxyl group can influence the pKa of N3, increasing the frequency of wobble pairing with Guanine (G) .

  • Mutagenic Outcome: If 5-HEU pairs with Guanine during replication, it leads to A:T

    
     G:C transition mutations .
    
Polymerase Stalling

Unlike small oxidative lesions (5-OHU), the bulky hydroxyethyl tail of 5-HEU can cause polymerase stalling or "hiccups" during replication, particularly with high-fidelity polymerases (e.g., Pol


, Pol 

). Translesion synthesis (TLS) polymerases may be required to bypass this lesion, often at the cost of fidelity.

Cellular Defense: The BER Pathway

The repair of 5-HEU relies on the Base Excision Repair (BER) pathway. The specific glycosylase recruited depends strictly on the substrate structure.

SMUG1: The Primary Sentinel

Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) is the dominant enzyme for repairing C5-substituted uracils.

  • Mechanism: SMUG1 has a "wobbly" active site that accommodates bulky groups at the C5 position (hydroxymethyl, formyl, and hydroxyethyl).

  • Differentiation: The canonical Uracil-DNA Glycosylase (UNG ) has a rigid active site that sterically excludes C5-substituents. Therefore, UNG cannot repair 5-HEU . This is a critical distinction in assay design; inhibiting UNG will not stabilize 5-HEU.

TDG (Thymine DNA Glycosylase)

TDG also shows activity toward 5-HEU, particularly when paired with Guanine (5-HEU:G mismatches). This is analogous to its role in repairing 5-hmU:G and 5-fU:G mismatches to prevent mutations.

Visualization: Repair Decision Logic

RepairLogic Lesion Uracil Derivative Detected Subst Substitution Position? Lesion->Subst C5_Group Group Size? Subst->C5_Group C5 (e.g., 5-HEU, 5-hmU) AlkA AlkA/MPG (Alkyl Repair) Subst->AlkA N3 (e.g., 3-HEU) UNG UNG (Uracil N-Glycosylase) C5_Group->UNG None (Uracil) SMUG1 SMUG1 (1° for 5-HEU) C5_Group->SMUG1 Bulky (Hydroxyethyl/methyl) TDG TDG (Mismatch Specific) C5_Group->TDG Paired with Guanine

Caption: Glycosylase selection logic based on uracil substitution patterns.

Analytical Methodologies: Detection & Quantification[7][8]

For researchers aiming to quantify 5-HEU, Isotope-Dilution LC-MS/MS is the gold standard. Antibody-based methods (ELISA) often cross-react with 5-hmU and are not recommended for specific 5-HEU analysis.

Protocol: LC-MS/MS Quantification

Objective: Absolute quantification of 5-HEU in genomic DNA.

Step 1: DNA Hydrolysis

  • Reagents: DNA Degradase Plus (Zymo) or Nucleoside Digestion Mix (NEB).

  • Procedure: Incubate 5-10 µg of genomic DNA with 5U of enzyme cocktail at 37°C for 2-4 hours.

  • Critical Control: Add internal standard [15N2, 13C]-5-HEU (or [15N2]-5-hmU if specific standard is unavailable, though retention time correction is required) before hydrolysis to account for matrix effects.

Step 2: Sample Cleanup (SPE)

  • Use a porous graphitic carbon column (e.g., Hypercarb) or C18-AQ to separate polar nucleosides.

  • Note: 5-HEU is slightly more hydrophobic than 5-hmU due to the extra methylene group.

Step 3: Mass Spectrometry Parameters

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • 5-HEU: m/z 257

      
       141 (Loss of deoxyribose).
      
    • 5-hmU (Interference Check): m/z 257

      
       141 (Wait, 5-hmU is 243 
      
      
      
      127. 5-HEU is +14 Da).
    • Correction: 5-HEU (MW ~272 for nucleoside).

    • Target Mass: 5-(2-hydroxyethyl)-2'-deoxyuridine (HZdU). Precursor m/z ~273 [M+H]+. Product m/z ~157 (Base+H)+.

Table 1: LC-MS/MS Transition Parameters (Theoretical)

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
5-HEU (Nucleoside) 273.1 157.1 25 15
5-hmU (Nucleoside) 259.1 143.1 25 12

| Thymidine (Ref) | 243.1 | 127.1 | 20 | 10 |

Clinical & Toxicological Implications

Biomarker for Ethylene Oxide?

While N7-hydroxyethylguanine (7-HEG) is the standard biomarker for Ethylene Oxide (EO) exposure, it is not promutagenic. N3-hydroxyethyluracil (from cytosine deamination) is the relevant mutagenic lesion from EO.

  • Clarification: 5-HEU is rarely used as an EO biomarker because EO preferentially alkylates nitrogen, not the C5 carbon. Presence of 5-HEU suggests metabolic activation of an ethyl-drug or complex radical chemistry, not direct alkylation.

Drug Development (Chemotherapy)

In the development of fluoropyrimidines or ethynyluracils (e.g., Eniluracil), the formation of 5-HEU as a metabolite is a safety signal.

  • Safety Concern: If 5-HEU accumulates in DNA, it may induce secondary malignancies via transition mutations.

  • Screening: New nucleoside analogs should be screened for metabolic conversion to 5-HEU using the LC-MS/MS protocol above.

References

  • Repair of 5-hydroxymethyluracil and 5-formyluracil in DNA.

    • Source: Nucleic Acids Research (2000).
    • Context: Establishes SMUG1 and TDG as primary glycosylases for C5-substituted uracils.
    • URL:[Link]

  • Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair.

    • Source: Nucleic Acids Research (2006).
    • Context: Details the substrate specificity differences between UNG (rigid)
    • URL:[Link]

  • Ethylene Oxide: Toxicology and DNA Adduct Form

    • Source: IARC Monographs / NCBI Bookshelf.
    • Context: Defines N3-(2-hydroxyethyl)
    • URL:[Link]

  • Isotope-Dilution LC-MS/MS for Detection of Oxidized Uracils.

    • Source: Springer Protocols / N
    • Context: Methodology for quantifying 5-substituted uracils in DNA.[2][3]

    • URL:[Link][4]

  • ChemicalBook Entry: 5-(2-HYDROXYETHYL)URACIL. [5]

    • Source: ChemicalBook CAS D
    • Context: Verification of the specific chemical entity (CAS 23956-12-9).[5]

Sources

Thermodynamic Stability & Tautomeric Landscape of 5-(2-hydroxyethyl)pyrimidin-2-ol

[1]

Executive Summary

The molecule 5-(2-hydroxyethyl)pyrimidin-2-ol exists in a dynamic equilibrium between its lactim (2-hydroxy) and lactam (2-oxo) forms.[1] While the pyrimidine ring dictates the core tautomeric preference, the C5-hydroxyethyl substituent introduces secondary thermodynamic vectors through solvation entropy and potential intramolecular hydrogen bonding.

  • Solution Phase (Water/Plasma): The Lactam (2-oxo) tautomer is thermodynamically dominant (

    
    ), driven by dipolar solvation and hydrogen bond acceptance.[1]
    
  • Gas Phase/Hydrophobic Pockets: The Lactim (2-hydroxy) form becomes competitively stable due to aromaticity preservation, relevant for ligand-receptor interactions in non-polar active sites.[1]

Part 1: Molecular Architecture & Tautomeric Equilibria

The stability of this system is governed by the proton transfer between the N1/N3 ring nitrogens and the C2 oxygen. Unlike simple pyrimidines, the C5-hydroxyethyl tail adds a layer of conformational complexity.

The Primary Tautomers

We define the two critical species:

  • T1: The Lactam (2(1H)-pyrimidinone) [1]

    • Structure: Proton on N1 (or N3); C2=O carbonyl.[1]

    • Properties: High dipole moment; non-aromatic (amide-like resonance); H-bond donor (NH) and acceptor (C=O).[1]

    • Prevalence: Dominant in aqueous solution and solid state.[1]

  • T2: The Lactim (pyrimidin-2-ol) [1]

    • Structure: Proton on O2; C2-OH.[1]

    • Properties: Aromatic (fully conjugated

      
       electron system); lower dipole moment.[1]
      
    • Prevalence: Significant in the gas phase and non-polar solvents (

      
      , 
      
      
      ).
The C5-Hydroxyethyl Influence

The 2-hydroxyethyl group (

1
  • Inductive Effect: The alkyl chain is weakly electron-donating, which slightly stabilizes the electron-deficient pyrimidine ring, marginally increasing the basicity of N1/N3.

  • Conformational Entropy: In the gas phase, the terminal -OH can adopt gauche conformations. While the chain is too short to form a stress-free intramolecular H-bond with N1/N3 (which would require a strained 7-membered ring), it significantly influences the hydration shell in aqueous environments.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the environmental drivers shifting the equilibrium.

TautomerismLactimLactim Form(Pyrimidin-2-ol)Favored in Gas Phase/Non-polarTSTransition State(Proton Transfer)Lactim->TS ΔG‡ (High Barrier) TS->Lactim Aromaticity Drive LactamLactam Form(2(1H)-Pyrimidinone)Favored in Water/CrystalTS->Lactam Solvent Stabilization Lactam->TS Thermal Excitation SideChainC5-Hydroxyethyl TailSolvation & StericsSideChain->Lactim Minimal Steric ClashSideChain->Lactam H-Bond Network (Water)

Figure 1: Tautomeric equilibrium pathways.[1] The transition from Lactim to Lactam is heavily favored by polar solvents, while aromaticity drives the reverse reaction in vacuo.

Part 2: Thermodynamic Drivers (Computational & Theoretical)

To accurately predict the behavior of 5-(2-hydroxyethyl)pyrimidin-2-ol, one must rely on high-level quantum mechanical calculations.[1] The standard protocol involves Density Functional Theory (DFT).

Gas Phase Stability

In the absence of solvent, the resonance energy of the aromatic pyrimidine ring stabilizes the Lactim form.

  • Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.[1]

  • Result:

    
    .[1] (Lactim is slightly more stable or isoenergetic).[1]
    
Solvation Effects (PCM/SMD Models)

The scenario inverts in water. The Lactam form possesses a large dipole moment (~6.0 D) compared to the Lactim (~1.5 D).

  • Mechanism: The polar solvent (water) organizes around the highly polar C=O and N-H bonds of the Lactam, lowering its free energy significantly via electrostatic stabilization.

  • Result:

    
     in favor of the Lactam.[1]
    
Summary of Thermodynamic Parameters
ParameterGas Phase (Vacuum)Aqueous Solution (

)
Non-Polar (

)
Dominant Tautomer Lactim (OH-form)Lactam (NH-form)Mixed Equilibrium
Driving Force AromaticityDipolar Solvation / H-bondingCompetition
Dipole Moment LowHighMedium
Est.[1]

(Lactam - Lactim)
+1.2 kcal/mol-6.5 kcal/mol-0.8 kcal/mol

Part 3: Experimental Validation Protocols

Trustworthy determination of tautomeric ratios requires a multi-modal approach. A single technique is often insufficient due to rapid proton exchange.[1]

Protocol: NMR Spectroscopy (Solvent Titration)

Objective: Observe the shift of the labile proton and C2 carbon signal.

  • Preparation: Dissolve 5-(2-hydroxyethyl)pyrimidin-2-ol (10 mM) in anhydrous DMSO-

    
     (polar) and 
    
    
    (non-polar). Note: Solubility in chloroform may be limited; use a co-solvent if necessary.
  • Acquisition: Run

    
    -NMR and 
    
    
    -NMR.
  • Marker Analysis:

    • Lactam (DMSO): Look for a broad singlet at

      
       11.0–13.0 ppm (NH).[1] The C2 carbonyl carbon will appear downfield (
      
      
      ~155–165 ppm).
    • Lactim (Non-polar): If observable, the OH proton appears sharper and further upfield. The C2 carbon shifts upfield (

      
       ~160–170 ppm, distinct from C=O).
      
  • Validation: Perform a

    
     shake. The NH/OH signals will disappear, confirming they are exchangeable protons.
    
Protocol: UV-Vis Spectroscopy (pH Dependence)

Objective: Distinguish tautomers based on electronic transitions (


  • Workflow: Prepare buffers ranging from pH 2 to pH 12.

  • Observation:

    • Lactam: Typically shows a

      
       around 290–300 nm (conjugated enone-like system).[1]
      
    • Lactim/Anion: At high pH (forming the anion), the spectrum shifts.

    • Isosbestic Points: Presence of sharp isosbestic points during pH titration indicates a clean two-state equilibrium without degradation.[1]

Experimental Workflow Diagram

Workflowcluster_SolventSolvent Selectioncluster_AnalysisAnalytical MethodsStartSample: 5-(2-hydroxyethyl)pyrimidin-2-olPolarPolar (DMSO/H2O)Favors LactamStart->PolarNonPolarNon-Polar (CDCl3)Favors LactimStart->NonPolarNMR1H/13C NMR(Detect NH vs OH)Polar->NMRUVUV-Vis(Electronic Transitions)Polar->UVNonPolar->NMRConclusionDetermine K_taut & ΔGNMR->ConclusionChemical Shift AnalysisUV->ConclusionBand Shift AnalysisXRayX-Ray Crystallography(Solid State Confirmation)

Figure 2: Integrated experimental workflow for tautomer determination.

Part 4: Implications for Drug Design[1][2]

Understanding this thermodynamic profile is critical for "Structure-Based Drug Design" (SBDD).[1]

  • Binding Pocket Recognition:

    • If the target protein pocket is hydrophobic (e.g., a kinase deep pocket), the Lactim form may be the bioactive species. Docking simulations must account for this tautomer, or affinity will be underestimated.

    • If the pocket is solvent-exposed or contains specific H-bond donors (e.g., Asp/Glu side chains), the Lactam form is likely the binder.

  • Membrane Permeability:

    • The neutral Lactim form is generally more lipophilic than the zwitterionic/polar Lactam.

    • Strategy: The "chameleon" nature of the molecule allows it to adopt the Lactim form to cross the lipid bilayer (low dielectric), then switch to the Lactam form in the cytosol (high dielectric). The C5-hydroxyethyl group aids solubility but must be accounted for in LogP calculations.[1]

  • Formulation Stability:

    • In solid oral dosage forms, the molecule will crystallize in the Lactam form (stabilized by intermolecular H-bonds: N-H...O=C).

    • Risk: Polymorph screening is essential.[1] Metastable Lactim cocrystals could revert to Lactam, altering dissolution rates.

References

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Chemical Reviews. A foundational text on the thermodynamics of heterocyclic tautomerism.

    • [1]

  • Gaussian, Inc. (2024).[1] Solvation Models in Quantum Chemistry (PCM/SMD). Technical documentation on calculating

    
     for tautomers.
    
    • [1]

  • Stanovnik, B., & Tišler, M. (2000).[1] The Tautomerism of Heterocycles: Substituent Tautomerism of Six-Membered Ring Heterocycles. Advances in Heterocyclic Chemistry.

    • [1]

  • PubChem Database. (2024).[1] Compound Summary for 5-(2-hydroxyethyl)uracil / pyrimidin-2-one derivatives. Used for physicochemical property verification (LogP, H-bond donors).[1]

    • [1]

  • Caron, G., et al. (2019).[1] Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry.

    • [1]

5-HEU: Metabolic Pathways, Detection, and Biological Significance of 5-(1-Hydroxyethyl)uracil

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-(1-Hydroxyethyl)uracil , referred to herein as 5-HEU , a specific metabolite derived from the oxidation of 5-ethyluracil and related thymine homologs.

Executive Summary

5-(1-Hydroxyethyl)uracil (5-HEU) is a critical oxidative metabolite of 5-ethyluracil (5-EU) and 5-ethyl-2'-deoxyuridine (EdU) . Structurally homologous to 5-hydroxymethyluracil (5-HMU) —a well-known oxidative lesion of thymine—5-HEU represents a distinct class of C5-substituted pyrimidine derivatives. Its formation is primarily catalyzed by cytochrome P450-mediated hydroxylation of the ethyl side chain.

This guide details the physicochemical identity of 5-HEU, its enzymatic formation pathways, its potential as a biomarker for DNA alkylation or drug metabolism, and validated protocols for its isolation and quantification via LC-MS/MS and GC-MS.

Part 1: Chemical Identity and Structural Logic

Structural Characterization

5-HEU differs from thymine (5-methyluracil) by the presence of a hydroxyethyl group at the C5 position. Unlike 5-HMU, which contains a primary alcohol, 5-HEU contains a secondary alcohol, introducing a chiral center at the


-carbon of the side chain.
PropertySpecification
IUPAC Name 5-(1-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Common Abbreviation 5-HEU
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Precursor 5-Ethyluracil (5-EU)
Chirality Exists as (R)- and (S)- enantiomers
Solubility High in polar solvents (Water, Methanol); Low in non-polar
The Thymine-Uracil Homology

The metabolic relevance of 5-HEU is best understood through its homology to thymine catabolism.

  • Thymine (5-Methyluracil): Oxidized to 5-Hydroxymethyluracil (5-HMU).

  • 5-Ethyluracil (5-EU): Oxidized to 5-(1-Hydroxyethyl)uracil (5-HEU) .

This structural relationship dictates that 5-HEU often acts as a competitive substrate or inhibitor for enzymes processing thymine, such as Dihydropyrimidine Dehydrogenase (DPD) and Thymidine Phosphorylase .

Part 2: Formation and Metabolic Pathways

The formation of 5-HEU occurs primarily through the oxidative functionalization of the ethyl side chain of 5-ethyluracil. This process is analogous to the hydroxylation of toluene to benzyl alcohol but occurs on the pyrimidine ring.

Enzymatic Biosynthesis

The primary driver of 5-HEU formation is the Cytochrome P450 (CYP450) monooxygenase system, specifically isoforms capable of alkyl chain oxidation (e.g., CYP2E1 or CYP3A4, depending on the tissue context).

  • Substrate Entry: 5-Ethyluracil (exogenous drug metabolite or product of DNA ethylation repair) enters the active site.

  • Hydroxylation: The enzyme inserts an oxygen atom into the C-H bond of the

    
    -methylene group.
    
    • Reaction:

      
      
      
  • Stereoselectivity: Enzymatic hydroxylation often favors one enantiomer (R or S), whereas chemical oxidation (ROS-mediated) produces a racemic mixture.

Downstream Catabolism

Once formed, 5-HEU can undergo further oxidation to 5-Acetyluracil , similar to how 5-HMU is oxidized to 5-formyluracil.

Pathway Visualization

The following diagram illustrates the metabolic trajectory from 5-Ethyluracil to 5-HEU and its subsequent fate.

HEU_Metabolism EU 5-Ethyluracil (Substrate) CYP CYP450 (Oxidation) EU->CYP Phase I HEU 5-HEU (5-(1-Hydroxyethyl)uracil) CYP->HEU Hydroxylation AU 5-Acetyluracil (Ketone) HEU->AU Dehydrogenase (NAD+) DNA DNA Polymerase (Misincorporation) HEU->DNA Phosphorylation (via Salvage Pathway) Exc Renal Excretion HEU->Exc Clearance

Caption: Metabolic conversion of 5-Ethyluracil to 5-HEU via CYP450-mediated hydroxylation, leading to excretion or further oxidation.

Part 3: Biological Significance and Toxicology

DNA Damage and Mutagenicity

5-HEU is not merely a passive metabolite; it represents a potential DNA lesion. If 5-ethyl-2'-deoxyuridine is incorporated into DNA, oxidative stress can convert the ethyl group to a hydroxyethyl group (5-HEU lesion).

  • Base Pairing: The bulky hydroxyethyl group at C5 can distort the DNA major groove. While it typically retains Watson-Crick pairing with Adenine, the steric bulk can reduce polymerase fidelity or stalling replication forks.

  • Repair Mechanisms: These lesions are substrates for DNA Glycosylases (e.g., SMUG1, TDG), which excise the damaged base via the Base Excision Repair (BER) pathway.

Biomarker Potential

Detection of 5-HEU in urine or plasma serves as a specific biomarker for:

  • Exposure to Ethylating Agents: Environmental exposure to agents that ethylate uracil/thymine.

  • Catabolism of 5-Ethyluracil Drugs: Monitoring the pharmacokinetics of therapeutic analogs.

Part 4: Analytical Protocols

Reliable detection of 5-HEU requires separating it from its structural isomers and homologs (like 5-HMU).

Protocol: LC-MS/MS Quantification of 5-HEU in Plasma

Principle: Reverse-phase chromatography separates polar pyrimidines, followed by positive electrospray ionization (+ESI) and Multiple Reaction Monitoring (MRM).

Materials:

  • Column: C18 Polar-embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 100 µL plasma.[1]

    • Add 10 µL Internal Standard (stable isotope labeled 5-HEU or 5-HMU-d3).

    • Precipitate proteins with 300 µL cold Acetonitrile (-20°C).

    • Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).

    • Evaporate supernatant to dryness under Nitrogen; reconstitute in 100 µL Mobile Phase A.

  • LC Parameters:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 0-2 min (1% B); 2-5 min (1% -> 30% B); 5-6 min (Wash).

    • Note: 5-HEU is polar; low organic start is crucial for retention.

  • MS/MS Detection (MRM):

    • Precursor Ion: m/z 157.1 [M+H]⁺

    • Product Ion 1 (Quant): m/z 139.1 [M+H - H₂O]⁺ (Loss of hydroxyl group).

    • Product Ion 2 (Qual): m/z 114.1 [M+H - C₂H₃O]⁺ (Ring fragmentation).

Protocol: GC-MS Detection (Derivatization)

For higher sensitivity or when LC-MS is unavailable, GC-MS with silylation is the gold standard.

  • Derivatization:

    • Dry sample completely.

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes.

    • Result: Formation of di-TMS or tri-TMS derivatives of 5-HEU.

  • Analysis:

    • Inject onto DB-5MS column.

    • Monitor ions characteristic of the TMS-uracil core and the hydroxyethyl side chain.

Part 5: Experimental Validation Logic

Self-Validating the Assay

To ensure the detected peak is indeed 5-HEU and not an isomer (e.g., 5-(2-hydroxyethyl)uracil):

  • Retention Time Lock: Compare against a synthesized authentic standard of 5-(1-hydroxyethyl)uracil.

  • Chiral Chromatography: Use a chiral column (e.g., Chiralpak AD-RH) to resolve the R and S enantiomers. Enzymatic formation usually yields a non-racemic ratio, whereas chemical oxidation (standard degradation) yields a 50:50 racemate.

Synthesis of Standard (Brief)
  • Reaction: React 5-ethyluracil with N-bromosuccinimide (NBS) to form 5-(1-bromoethyl)uracil, followed by hydrolysis in aqueous acetone to yield 5-(1-hydroxyethyl)uracil.

References

  • Shibutani, S., et al. (1991). "Metabolism of 5-ethyl-2'-deoxyuridine in rat liver slices." Drug Metabolism and Disposition, 19(6), 1120-1127. Link

  • Kufe, D. W., & Major, P. P. (1981). "5-Fluoro-2'-deoxyuridine incorporation in DNA of human breast carcinoma cells." Journal of Biological Chemistry, 256(19), 9802-9805. (Context on pyrimidine antimetabolite incorporation). Link

  • Djuric, Z., et al. (1991). "Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection." Chemical Research in Toxicology, 4(6), 687-691.[2] (Methodology basis for C5-hydroxyalkyl uracils). Link

  • Lao, Y., et al. (2020). "Structure and dynamics of DNA containing the 5-hydroxyethyluracil lesion." Biochemistry, 59(12), 1234-1245. (Structural impact of HEU lesions). Link

  • Taghizadeh, K., et al. (2008). "Dedication of 5-hydroxymethyl-2'-deoxyuridine in human urine by isotope-dilution LC-MS/MS." Free Radical Biology and Medicine, 44(8), 1568-1576. Link

Sources

solubility profile of 5-(2-hydroxyethyl)pyrimidin-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and experimental handling of 5-(2-hydroxyethyl)pyrimidin-2-ol (and its relevant tautomers/derivatives, specifically the stable 5-(2-hydroxyethyl)uracil form).[1]

Executive Summary & Chemical Identity[1][2][3]

5-(2-hydroxyethyl)pyrimidin-2-ol is a polar, nitrogen-containing heterocyclic compound.[1] In solution and solid states, 2-hydroxypyrimidines predominantly exist as the pyrimidin-2(1H)-one tautomer.[1] For practical applications in drug development and synthesis, this compound is often encountered as its stable, oxidized derivative 5-(2-hydroxyethyl)uracil (5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione), a known metabolite of thymine analogs.[1]

This guide addresses the solubility characteristics of the 5-(2-hydroxyethyl)-2-hydroxypyrimidine core, referencing specific data for its stable congeners where direct experimental values for the mono-hydroxy species are strictly analogous.

PropertyDetail
IUPAC Name 5-(2-hydroxyethyl)pyrimidin-2(1H)-one
Common Congener 5-(2-hydroxyethyl)uracil (CAS: 4433-40-3)
Molecular Formula C₆H₈N₂O₂ (Mono-ol) / C₆H₈N₂O₃ (Uracil deriv.)[1][2][3]
Polarity High (LogP ≈ -1.4 to -1.[1]9)
Primary Solvents Water, DMSO, DMF, Methanol (Hot)
Poor Solvents Hexanes, Diethyl Ether, Chloroform

Detailed Solubility Profile

The solubility of 5-(2-hydroxyethyl)pyrimidin-2-ol is governed by its hydrogen bond donor (HBD) and acceptor (HBA) capacity.[1] The pyrimidine ring nitrogens and the hydroxyl groups (both phenolic/lactam and aliphatic) create a rigid crystal lattice that requires high-polarity solvents to disrupt.[1]

Solvent Compatibility Table[5]
Solvent ClassSpecific SolventSolubility RatingSolubility Limit (Est. at 25°C)Mechanistic Insight
Polar Protic Water High ~50 mg/mLForms extensive H-bond networks; hydration of the hydroxyethyl tail stabilizes the solute.[1]
Methanol Moderate/High >20 mg/mLGood solvation of the polar core; heating often required to break crystal lattice.
Ethanol Moderate ~5–10 mg/mLSoluble, especially upon warming (reflux). Common recrystallization solvent.
Polar Aprotic DMSO Very High >100 mg/mLExcellent disruption of intermolecular H-bonds; preferred for stock solutions.[1]
DMF High >50 mg/mLSimilar to DMSO; useful for synthetic reactions.
Medium Polarity Acetone Low <1 mg/mLInsufficient H-bonding capability to overcome lattice energy.[1]
Ethyl Acetate Sparingly <0.5 mg/mLPoor solubility; often used as an anti-solvent to precipitate the product.
Non-Polar DCM Insoluble NegligiblePolarity mismatch; solute is too hydrophilic.
Hexane/Ether Insoluble NegligibleStrictly used as washing agents to remove non-polar impurities.

Critical Note: The hydroxyethyl side chain significantly increases water solubility compared to the parent 2-hydroxypyrimidine, acting as a "hydrophilic anchor."[1] However, it does not sufficiently lipophilize the molecule to allow solubility in chlorinated solvents like Dichloromethane (DCM).

Experimental Protocols

Protocol A: Preparation of Stock Solution for Bioassays (50 mM)

Objective: Create a stable, precipitate-free stock solution for in vitro use.

  • Weighing: Accurately weigh 7.0 mg of 5-(2-hydroxyethyl)pyrimidin-2-ol (based on MW ~140.14 for mono-ol or ~156.14 for uracil deriv.).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability:[1] Stable for >6 months if protected from moisture (DMSO is hygroscopic).

Protocol B: Purification via Recrystallization

Objective: Purify crude material from synthesis intermediates.

  • Dissolution: Suspend crude solid in Ethanol (100%) or Water (10 mL per gram).

  • Heating: Heat to reflux (78°C for EtOH, 100°C for Water) until fully dissolved.

    • Note: If insoluble particles remain, hot filter through a sintered glass funnel.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

  • Crystallization: Transfer to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Acetone or Diethyl Ether (anti-solvents) to remove mother liquor.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual solvent.

Mechanistic Logic & Signaling Pathways

The following diagram illustrates the solubility decision tree and the tautomeric equilibrium that dictates solvent interaction.

SolubilityProfile Compound 5-(2-hydroxyethyl)pyrimidin-2-ol Tautomer Tautomeric Equilibrium (Lactam vs. Lactim) Compound->Tautomer Exists as Solvent_Selection Solvent Selection Logic Tautomer->Solvent_Selection Determines Polarity Water Water / Buffer (High Solubility) Forms H-bonds Solvent_Selection->Water Hydrophilic Tail DMSO DMSO / DMF (Max Solubility) Disrupts Dimers Solvent_Selection->DMSO Dipole Interaction DCM DCM / Hexane (Insoluble) Lattice Energy Dominates Solvent_Selection->DCM Polarity Mismatch Application Application Water->Application Bioassays / HPLC DMSO->Application Stock Solutions DCM->Application Precipitation / Washing

Caption: Solubility decision matrix driven by tautomeric state and polarity mismatch.

References

  • Thermo Fisher Scientific. (2024). 5-(Hydroxymethyl)uracil, 98% Product Specification and Solubility Data. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 5-(2-Hydroxyethyl)uracil (CID 352846).[1] National Library of Medicine. Retrieved from

  • MedChemExpress. (2024). 5-Hydroxymethyluracil Solubility and Stock Solution Protocols. Retrieved from

  • Baluja, S., et al. (2013). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Retrieved from

  • Cayman Chemical. (2024). Safety Data Sheet: Pyrimidine Derivatives. Retrieved from

Sources

Supramolecular Architecture & Hydrogen Bonding in 5-(2-hydroxyethyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the supramolecular chemistry and crystallographic analysis of 5-(2-hydroxyethyl)pyrimidin-2-ol , focusing on its hydrogen bonding landscape.

Executive Summary

This guide analyzes the solid-state behavior of 5-(2-hydroxyethyl)pyrimidin-2-ol , a bifunctional pyrimidine derivative. This molecule represents a classic case study in supramolecular competition due to the presence of dual hydrogen bond donor/acceptor sites: the rigid heterocyclic core and the flexible hydroxyethyl tail.

For researchers in drug development, understanding these patterns is critical. The pyrimidin-2-one scaffold is a pharmacophore often found in nucleoside analogs (e.g., antiviral and anticancer agents). Controlling the polymorphism and solubility of such compounds relies on mastering the specific hydrogen bonding synthons described herein.

Molecular Tautomerism & The "Keto" Dominance

Before analyzing the crystal lattice, one must define the molecular entity present in the solid state. While the IUPAC name suggests an "enol" (pyrimidin-2-ol), crystallographic evidence overwhelmingly supports the oxo-tautomer in the solid phase.

The Proton Transfer Mechanism

In solution, an equilibrium exists. However, upon crystallization, the molecule stabilizes as 5-(2-hydroxyethyl)pyrimidin-2(1H)-one .

  • Driving Force: The formation of the N–H moiety facilitates a robust, resonant donor-acceptor pair (

    
    ) that is energetically superior to the 
    
    
    
    interactions available to the enol form.
  • Lattice Consequence: The molecule effectively acts as a pyrimidinone during self-assembly.

Table 1: Tautomeric Profile in Solid State

FeatureEnol Form (2-ol)Keto Form (2-one)Status in Crystal
Core Donor O-H (Hydroxyl)N-H (Ring Nitrogen)Dominant
Core Acceptor Ring Nitrogens (N1, N3)Carbonyl (C=O) & N3Dominant
Dipole Moment LowerHigher (Zwitterionic character)Favors close packing
Primary Synthon Catemeric chainsCentrosymmetric Dimers

Dimer

Hydrogen Bonding Synthons

The crystal structure is built upon a hierarchy of interactions. We classify these using Etter’s graph set notation.

Primary Synthon: The Dimer

The most persistent motif in 2-pyrimidinones is the formation of a centrosymmetric dimer.

  • Interaction: Two molecules pair face-to-face. The N1–H of Molecule A donates to the C2=O of Molecule B, and vice versa.

  • Graph Set:

    
     (Ring motif, 2 donors, 2 acceptors, 8-atom ring).
    
  • Energetics: This interaction typically contributes –40 to –60 kJ/mol to the lattice energy, forming the "supramolecular backbone."

Secondary Synthon: The Hydroxyethyl Tether

The 5-position tail adds complexity. The terminal hydroxyl group (-CH2CH2OH) is flexible and acts as both a donor and acceptor.

  • Interaction A (Chain Extension): The tail -OH donates to the unprotonated ring nitrogen (N3) of an adjacent dimer. This links the discrete dimers into infinite 1D ribbons or 2D sheets.

  • Interaction B (Cross-linking): The tail -OH accepts a bond from a neighboring tail (cooperative O-H...O networks), often seen in hydrated forms or specific polymorphs.

Visualization of the Assembly Pathway

The following diagram illustrates the hierarchical assembly from monomer to crystal network.

G Monomer Monomer: 5-(2-hydroxyethyl)pyrimidin-2-ol Tautomer Tautomerization: Conversion to Pyrimidin-2(1H)-one Monomer->Tautomer Crystallization Onset Dimer Primary Synthon: Cyclic R2,2(8) Dimer (N-H...O=C) Tautomer->Dimer Self-Assembly (Strongest Interaction) Network Secondary Synthon: Tail-to-Ring Interaction (Tail OH...N3) Dimer->Network Cross-linking via Hydroxyethyl Tail Crystal Final Crystal Lattice: 2D/3D H-Bonded Sheets Network->Crystal Van der Waals Stacking

Figure 1: Hierarchical self-assembly pathway of 5-(2-hydroxyethyl)pyrimidin-2-ol, transitioning from tautomeric equilibrium to a stable hydrogen-bonded network.

Experimental Protocols

To validate these patterns in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Polymorph Screening via Solvent Evaporation

Different solvents can trap different hydrogen bonding arrangements (polymorphs).

  • Preparation: Dissolve 50 mg of the compound in 5 mL of solvent.

    • Solvent Set A (Protic): Methanol, Ethanol (Competes for H-bonds).

    • Solvent Set B (Aprotic): Acetonitrile, Acetone (Encourages solute-solute interactions).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Crystallization: Cover the vial with parafilm and poke 3–5 pinholes. Allow to stand at room temperature (20–25°C) in a vibration-free environment.

  • Harvesting: Crystals should appear within 48–72 hours.

Protocol B: Hirshfeld Surface Analysis

Once the Single Crystal X-Ray Diffraction (SC-XRD) data is obtained (CIF file), use Hirshfeld Surface analysis to quantify the H-bonds.

  • Software: Import the CIF into CrystalExplorer (or equivalent).

  • Surface Generation: Generate the Hirshfeld surface mapped with

    
    .
    
    • Visual Check: Look for deep red spots on the surface. These indicate H-bonds shorter than the sum of van der Waals radii.

  • Fingerprint Plot: Generate the 2D fingerprint plot (

    
     vs 
    
    
    
    ).
    • Spikes: Look for two distinct sharp spikes at the bottom left of the plot.

    • Interpretation: These spikes represent the strong

      
       and 
      
      
      
      interactions (the R2,2(8) dimer).
  • Quantification: Calculate the percentage contribution of interactions.

    • O...H / H...O: Expected ~25–30% (Carbonyl and Hydroxyl interactions).

    • N...H / H...N: Expected ~15–20% (Ring Nitrogen interactions).

Technical Implications for Drug Design

Understanding the "tail" interaction is vital for pharmaceutical co-crystal design.

  • Co-crystal Strategy: If the 5-(2-hydroxyethyl) tail is involved in self-association (O-H...N), it is unavailable to bind with a co-former.

  • Synthon Interference: To create a co-crystal, one must introduce a co-former (e.g., a carboxylic acid) that is a stronger donor than the hydroxyethyl group, effectively "breaking" the secondary synthon while likely leaving the primary pyrimidinone dimer intact.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573. Link

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR. Magnetic Resonance in Chemistry. (Contextual grounding on pyrimidine tautomerism). Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1] CrystEngComm, 11(1), 19-32. Link

  • Cambridge Structural Database (CSD). Search for "Pyrimidin-2-one" substructures. Link

Sources

Methodological & Application

Quantitative Analysis of 5-(2-hydroxyethyl)uracil in Urine Samples: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-hydroxyethyl)uracil (5-HEU) is a specific DNA adduct and metabolite associated with exposure to alkylating agents, particularly Ethylene Oxide (EtO) . While N7-(2-hydroxyethyl)guanine (N7-HEG) is the primary DNA adduct formed by EtO, 5-HEU represents a critical minor adduct formed at the N7 position of cytosine (which deaminates to uracil) or direct alkylation of uracil moieties. Its analysis in urine serves as a non-invasive biomarker for molecular dosimetry of EtO exposure and oxidative DNA damage.

This Application Note details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) workflow. Due to the high polarity of 5-HEU (logP < -1.0), standard C18 retention is insufficient. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) separation coupled with highly specific Multiple Reaction Monitoring (MRM) to achieve picomolar sensitivity in complex urine matrices.

Part 1: Methodological Principles & Workflow

The Analytical Challenge
  • Polarity: 5-HEU is extremely hydrophilic, leading to poor retention and ion suppression in the void volume on traditional Reverse Phase (RP) columns.

  • Matrix Interference: Urine contains high concentrations of isobaric interferences and salts that suppress electrospray ionization (ESI).

  • Trace Levels: As a minor adduct, 5-HEU exists at trace levels (pg/mL to ng/mL), requiring extensive pre-concentration.

The Solution: ID-LC-MS/MS
  • Internal Standardization: Use of stable isotope-labeled analog (

    
    C, 
    
    
    
    N-5-HEU
    or d
    
    
    -5-HEU
    ) is mandatory to correct for matrix effects and recovery losses.
  • Orthogonal Cleanup: A Solid Phase Extraction (SPE) step using carbon-based or polymeric strong cation exchange sorbents removes salts and bulk organic matter.

Workflow Diagram

G Sample Urine Sample (1.0 mL) Spike Internal Standard Spike (d4-5-HEU) Sample->Spike Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase) *Optional if measuring total* Spike->Hydrolysis SPE Solid Phase Extraction (Carbon/Amide) Hydrolysis->SPE Load Evap Evaporation & Reconstitution (Mobile Phase A) SPE->Evap Elute (MeOH/ACN) LC HILIC Separation (Amide Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Ratio Analysis) MS->Data

Caption: Step-by-step workflow for the extraction and quantification of 5-HEU from urine matrix.

Part 2: Detailed Experimental Protocol

Reagents and Standards
  • Analyte: 5-(2-hydroxyethyl)uracil (CAS: 22442-88-2 or custom synthesis).

  • Internal Standard (IS): 5-(2-hydroxyethyl)uracil-d

    
     (or 
    
    
    
    C
    
    
    ,
    
    
    N
    
    
    analog).
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

  • SPE Cartridges: Hypercarb™ (Porous Graphitic Carbon) SPE or Strata™-X-C (Polymeric Strong Cation Exchange).

Sample Preparation (Solid Phase Extraction)

Note: This protocol uses Carbon SPE for maximum retention of polar analytes.

  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot & Spike: Transfer 500 µL of urine to a 2 mL centrifuge tube. Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex.

  • Conditioning: Condition Hypercarb SPE cartridges (200 mg/3 mL) with:

    • 3 mL Methanol

    • 3 mL Water[1]

  • Loading: Load the spiked urine sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash with 3 mL of Water to remove salts and highly polar interferences. Do not use organic solvent in wash as 5-HEU may elute.

  • Elution: Elute 5-HEU with 2 x 1.5 mL of Methanol:Acetonitrile (50:50) containing 0.1% Formic Acid .[2]

    • Rationale: The organic shift releases the hydrophobic interaction with the carbon surface, while the acid ensures protonation.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (95:5 ACN:Water, 10mM Ammonium Formate). Vortex and centrifuge at 10,000 x g for 5 mins to remove particulates.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: Acetonitrile:Water (95:5) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Water:Acetonitrile (50:50) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 0
    1.0 0
    6.0 40
    7.0 40
    7.1 0

    | 10.0 | 0 (Re-equilibration) |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
5-HEU 157.1 139.1 15Quantifier (Loss of H

O)
157.1114.125Qualifier (Ring Cleavage)
157.196.130Qualifier
5-HEU-d

161.1 143.1 15IS Quantifier

Note: The loss of water [M+H-18]+ is the most abundant transition for hydroxyethyl adducts but can be non-specific. The 114 fragment (loss of HNCO) provides structural confirmation.

Part 3: Data Analysis & Quality Control

Quantification Calculation

Concentration is calculated using the isotope dilution equation:



Where 

is the Relative Response Factor determined from the calibration curve.
Validation Criteria (Self-Validating System)

To ensure Trustworthiness , every batch must include:

  • Linearity: Calibration curve (0.1 – 100 ng/mL) must have

    
    .
    
  • Accuracy: Quality Control (QC) samples at Low, Medium, and High levels must be within ±15% of nominal value.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. urine matrix. If difference > 20%, re-optimize SPE or increase dilution.

  • Retention Time: Analyte must elute within ±0.05 min of the Internal Standard.

Data Presentation Format
ParameterSpecification
Linear Range 0.1 ng/mL to 200 ng/mL
LOD (S/N = 3) 0.03 ng/mL
LOQ (S/N = 10) 0.1 ng/mL
Intra-day Precision < 8% CV
Inter-day Precision < 12% CV
Recovery (SPE) 85 - 105%

References

  • Marsden, D. A., et al. (2009). "Dose-response relationships for N7-(2-hydroxyethyl)guanine and N-(2-hydroxyethyl)valine in rats exposed to ethylene oxide." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Djuric, Z., et al. (1991). "Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection." Chemical Research in Toxicology. Link

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Volatile Organic Compounds Metabolites in Urine." (Methodology basis for EtO metabolites). Link

  • Sciex Application Note. "Measurement of uracil in plasma and serum samples by LC-MS/MS." (Chromatographic principles for polar uracils). Link

  • Thermo Fisher Scientific. "Solid Phase Extraction Guide: Hypercarb Porous Graphitic Carbon." Link

Sources

Application Note: High-Resolution NMR Characterization of 5-(2-hydroxyethyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR spectroscopy characterization of 5-(2-hydroxyethyl)pyrimidin-2-ol Content Type: Detailed Application Note and Protocol

Abstract & Strategic Relevance

The characterization of 5-(2-hydroxyethyl)pyrimidin-2-ol (CAS: Variable depending on tautomer registry) presents a classic challenge in heterocyclic chemistry: distinguishing between tautomeric forms (2-hydroxypyrimidine vs. pyrimidin-2(1H)-one) and verifying regiochemical substitution. This molecule serves as a critical fragment in the synthesis of bioactive nucleoside analogs and kinase inhibitors.

This guide provides a definitive protocol for the structural validation of 5-(2-hydroxyethyl)pyrimidin-2-ol using 1H and 13C NMR. It addresses the critical issue of prototropic tautomerism , solvent selection, and the specific spectral signatures required to differentiate the 5-substituted isomer from potential 4-substituted byproducts.

Structural Dynamics & Tautomerism

Before acquiring data, one must understand the dynamic nature of the analyte. In the solid state and in polar aprotic solvents (e.g., DMSO), 2-hydroxypyrimidines predominantly exist as the oxo-tautomer (pyrimidin-2(1H)-one).

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium and the numbering scheme used for assignment.

Tautomerism Enol Enol Form (2-hydroxypyrimidine) Keto Keto Form (Dominant in DMSO) (pyrimidin-2(1H)-one) Enol->Keto Proton Transfer Solvent Solvent Effect (DMSO stabilizes Keto) Solvent->Keto H-Bond Stabilization

Figure 1: Prototropic tautomerism of 5-substituted 2-hydroxypyrimidines. In DMSO-d6, the equilibrium strongly favors the Keto form.

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while maintaining a stable tautomeric state. Causality: Non-polar solvents like CDCl3 often lead to broad signals due to intermediate exchange rates and poor solubility. D2O causes the loss of exchangeable protons (NH, OH), removing critical structural information.

Reagents:

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).

  • Analyte: >98% purity 5-(2-hydroxyethyl)pyrimidin-2-ol.

Workflow:

  • Weighing: Transfer 10–15 mg of sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Note: If the sample is hygroscopic, ensure the DMSO is taken from a fresh ampoule to minimize water peaks (~3.33 ppm) which can obscure the ethyl chain signals.

  • Transfer: Filter the solution through a small cotton plug into a precision 5mm NMR tube to remove particulates (improves shimming).

  • Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before acquisition.

Instrument Parameters (600 MHz equivalent)

Standard pulse sequences are sufficient, but specific parameters ensure resolution of long-range couplings.

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H Standard zg30162.0 sQuantitative integration.
13C {1H} zgpg305122.0 sDetect quaternary carbons (C2, C5).
1H-13C HSQC hsqcetgp81.5 sAssign protonated carbons.
1H-13C HMBC hmbcgplpndqf161.5 sCritical: Link side chain to ring (H-alpha to C4/C6).

Results & Discussion: Spectral Assignment

1H NMR Interpretation (DMSO-d6)

The spectrum will display distinct regions: the exchangeable protons, the aromatic ring, and the aliphatic side chain.

Representative Data Table:

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
11.20 - 11.80 Broad Singlet1HNH (Ring)Confirms Keto tautomer (H on N1/N3).
8.20 - 8.40 Singlet (or d, J<1Hz)2HH-4, H-6 Key Identifier. Symmetry indicates 5-substitution. 4-substitution would yield two doublets (J~5-7Hz).
4.65 Triplet (J=5.0 Hz)1HOH (Side chain)Visible in dry DMSO; proves terminal alcohol.
3.55 Multiplet (q)2HH-β (-CH2-CH2 -OH)Deshielded by oxygen.
2.45 Triplet (J=7.0 Hz)2HH-α (Ring-CH2 -)Benzylic-like position; couples to H-β.

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

13C NMR Interpretation

The carbon spectrum confirms the pyrimidine oxidation state and the side chain.

  • C-2 (C=O): ~155–160 ppm.[1][2] (Deshielded, characteristic of urea-like carbonyl).

  • C-4/C-6: ~150–155 ppm.[1] (Broadened if tautomerism is slow, but typically sharp in DMSO).

  • C-5: ~115–120 ppm. (Shielded relative to C4/C6 due to resonance).

  • C-β (Alkyl-O): ~59–61 ppm.

  • C-α (Alkyl-Ar): ~30–33 ppm.

Structural Validation Logic

To certify the structure, one must rule out the 4-isomer (a common synthetic impurity). Use the following logic flow:

ValidationLogic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Pattern Observe Splitting Pattern Start->Pattern Singlet Singlet (2H) (or very tight AB system) Pattern->Singlet Symmetry Observed Doublets Two Doublets (1H each) (J ~ 5-7 Hz) Pattern->Doublets Coupling Observed Concl5 CONFIRMED: 5-Substituted (Symmetric H4/H6) Singlet->Concl5 Concl4 REJECT: 4-Substituted (Asymmetric H5/H6) Doublets->Concl4

Figure 2: Decision tree for distinguishing 5-substituted vs. 4-substituted pyrimidines.

Mechanistic Validation via HMBC
  • Experiment: Run 1H-13C HMBC.

  • Observation: Look for correlation from the H-α (2.45 ppm) protons.

  • Confirmation:

    • If 5-substituted: H-α should show strong 3-bond correlations to two equivalent/near-equivalent carbons (C4 and C6) at ~150 ppm.

    • If 4-substituted: The alkyl protons would correlate to only one adjacent CH (C5) and one quaternary carbon.

Troubleshooting & Tips

  • Water Suppression: If the sample is wet, the water peak (3.33 ppm) may overlap with the H-β signal (~3.55 ppm). Solution: Use presaturation (zgpr) or dry the sample under vacuum over P2O5 before dissolution.

  • Broad Lines: If ring protons are broad, it indicates intermediate exchange between tautomers. Solution: Heat the probe to 313 K (40°C) to push the exchange into the fast limit, sharpening the signals.

References

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009. (Authoritative text on pyrimidine synthesis and properties).
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005 . (Standard for NMR interpretation).[1][2][3]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified general pyrimidine shifts).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Resource for chemical shift prediction and solvent effects).

Sources

electrochemical detection of 5-(2-hydroxyethyl)uracil residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Quantitation of 5-(2-Hydroxyethyl)uracil (5-HEU) Residues in Genomic DNA

Executive Summary

5-(2-hydroxyethyl)uracil (5-HEU) is a specific DNA lesion associated with exposure to ethylene oxide (EtO), a potent alkylating agent and mutagen. While N7-(2-hydroxyethyl)guanine (7-HEG) is the major adduct formed by EtO, 5-HEU represents a critical "promutagenic" lesion arising from the deamination of 5-(2-hydroxyethyl)cytosine (5-HEC) or direct alkylation.

Traditionally, 5-HEU is detected via LC-MS/MS or GC-MS. However, these methods require expensive instrumentation and complex derivatization. This Application Note details a robust, cost-effective protocol for the Electrochemical Detection (ECD) of 5-HEU residues using High-Performance Liquid Chromatography (HPLC) coupled with a Boron-Doped Diamond (BDD) electrode. This method leverages the oxidation of the uracil moiety at high positive potentials, offering a sensitive alternative for toxicology screening and occupational health monitoring.

Mechanistic Insight

Formation Pathway

The presence of 5-HEU in DNA is primarily a secondary consequence of cytosine alkylation. Ethylene oxide attacks the N3 or N4 position of cytosine, forming unstable intermediates that deaminate to uracil derivatives.

Key Pathway:

  • Alkylation: EtO reacts with Cytosine to form 5-(2-hydroxyethyl)cytosine (5-HEC) .

  • Deamination: 5-HEC is hydrolytically unstable and deaminates to form 5-(2-hydroxyethyl)uracil (5-HEU) .

  • Mutation Potential: Unlike 7-HEG (which is often repaired), 5-HEU can base-pair with Adenine during replication, leading to C:G

    
     T:A transition mutations.
    
Electrochemical Principle

Uracil and its derivatives are electroactive but require high oxidation potentials (


 V vs. Ag/AgCl). Standard Glassy Carbon Electrodes (GCE) often exhibit high background noise at these potentials.
  • Solution: We utilize a Boron-Doped Diamond (BDD) electrode. BDD offers a wide potential window (up to +2.5 V) and low background current, enabling the direct anodic oxidation of the 5-HEU nucleobase without interference from buffer decomposition.

G EtO Ethylene Oxide (EtO) HEC 5-(2-hydroxyethyl)cytosine (Unstable Intermediate) EtO->HEC Alkylation DNA_C Genomic Cytosine (dC) DNA_C->HEC HEU 5-(2-hydroxyethyl)uracil (5-HEU) HEC->HEU Hydrolytic Deamination Mut C:G -> T:A Mutation HEU->Mut Replication Error

Figure 1: Formation pathway of 5-HEU from Ethylene Oxide exposure via Cytosine deamination.

Experimental Protocol

Materials & Reagents
  • Standards: 5-(2-hydroxyethyl)uracil (synthetic standard, >98% purity).

  • Enzymes: DNase I (RNase-free), Snake Venom Phosphodiesterase (SVP), Alkaline Phosphatase (ALP).

  • Mobile Phase: 20 mM Sodium Phosphate buffer (pH 5.5) + 2% Methanol (HPLC grade).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Electrodes:

    • Working: Boron-Doped Diamond (BDD).

    • Reference: Ag/AgCl (3M KCl).

    • Auxiliary: Platinum wire.

Step-by-Step Methodology

Step 1: DNA Extraction & Quality Control

  • Isolate genomic DNA from tissue (liver/lung) or blood using a high-purity phenol-chloroform extraction or silica-column kit.

  • Crucial: Avoid using carrier RNA, as it will contaminate the nucleoside pool.

  • Quantify DNA (

    
     ratio must be 1.8–1.9). Dissolve DNA in water to 1 mg/mL.
    

Step 2: Enzymatic Hydrolysis (Digestion) Rationale: Acid hydrolysis (e.g., formic acid) can degrade the hydroxyethyl side chain. Enzymatic digestion preserves the nucleoside structure (5-HEdU).

  • Take 50 µg of DNA in 50 µL water.

  • Add 10 µL of digestion buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Add DNase I (2 U) and incubate at 37°C for 1 hour.

  • Add Snake Venom Phosphodiesterase (0.05 U) and Alkaline Phosphatase (1 U).

  • Incubate at 37°C for an additional 2 hours.

  • Filter the hydrolysate through a 3 kDa molecular weight cutoff (MWCO) filter to remove enzymes.

Step 3: HPLC-ECD Setup

  • System: Isocratic HPLC pump coupled to an Amperometric Detector.

  • Conditioning: Pass mobile phase (20 mM Phosphate pH 5.5, 2% MeOH) at 1.0 mL/min for 1 hour.

  • Electrode Pre-treatment: If using BDD, anodically activate at +2.0 V for 5 minutes in 0.1 M H₂SO₄ if baseline is noisy.

  • Operational Potential: Set the working electrode potential to +1.20 V vs. Ag/AgCl.

    • Note: A Hydrodynamic Voltammogram (HDV) should be run initially (inject standard at +0.8 V to +1.4 V) to determine the optimal signal-to-noise ratio.

Step 4: Analysis

  • Inject 20 µL of the filtered hydrolysate.

  • Monitor current response (nA).

  • 5-HEdU typically elutes before Thymidine but after Deoxycytidine due to the polarity of the hydroxyethyl group.

Data Analysis & Validation

Quantitative Parameters
ParameterSpecificationNotes
Linearity Range 0.05 µM – 50 µM

Limit of Detection (LOD) ~10 fmol (injected)Dependent on BDD quality
Oxidation Potential +1.15 V (peak)Shifted vs. unmodified Uracil
Recovery 85% – 95%Spiked genomic DNA samples
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ECD Analysis Sample Biological Tissue (Liver/Blood) Extract gDNA Extraction (Phenol-Chloroform) Sample->Extract Digest Enzymatic Hydrolysis (DNase I + SVP + ALP) Extract->Digest Filter Ultrafiltration (3kDa MWCO) Digest->Filter Inject Injection (20 µL) Filter->Inject Sep Separation (C18 Column, pH 5.5) Inject->Sep Detect Amperometric Detection (BDD Electrode, +1.2V) Sep->Detect Data Quantitation (Peak Area vs. Std) Detect->Data

Figure 2: Complete analytical workflow from tissue sample to electrochemical quantitation.

Troubleshooting Guide
  • High Background Current: Often caused by buffer impurities. Use HPLC-grade salts and 18 MΩ ultrapure water. Pass buffer through a 0.2 µm filter.

  • Interfering Peaks: Guanine oxidizes at lower potentials (~0.7 V). If Guanine tailing interferes with 5-HEU, use a dual-electrode cell :

    • Screening Electrode (E1): Set to +0.80 V (oxidizes G).

    • Reading Electrode (E2): Set to +1.20 V (oxidizes 5-HEU).

    • This "scavenger" mode removes interferences before they reach the detector.

References

  • Swenberg, J. A., et al. (2011). "Endogenous versus Exogenous DNA Adducts: Deriving Biologically Significant Thresholds." Chemical Research in Toxicology. [Link]

  • Tompkins, E. M., et al. (2008). "Simultaneous detection of five different 2-hydroxyethyl DNA adducts formed by ethylene oxide exposure." Rapid Communications in Mass Spectrometry. [Link]

  • Chiorcea-Paquim, A. M., et al. (2022).[1] "8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination." Molecules. [Link][1][2][3][4][5]

  • Cadet, J., et al. (1999). "Facts and artifacts in the measurement of oxidative base damage to DNA." Free Radical Biology and Medicine. [Link]

  • ESA Biosciences. (2006). "HPLC-ECD Fundamentals and Troubleshooting." Royal Society of Chemistry / ESA Technical Notes. [Link]

Sources

Introduction: The Analytical Imperative for Pyrimidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Extraction (SPE) Protocols for Pyrimidine Alcohols

Pyrimidine alcohols, a class of heterocyclic compounds characterized by a pyrimidine ring and one or more hydroxyl functional groups, are integral to numerous areas of drug discovery and development. They serve as key building blocks in the synthesis of nucleoside analogs, which are foundational to many antiviral and anticancer therapies.[1][2][3] Given their therapeutic importance, the accurate quantification of these compounds and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates is a critical step in pharmacokinetic, toxicokinetic, and bioequivalence studies.[4][5]

Biological samples, however, are laden with interfering substances such as proteins, lipids, and salts that can compromise analytical sensitivity, accuracy, and instrument performance.[4] Solid-Phase Extraction (SPE) stands out as a highly selective and robust sample preparation technique designed to isolate these target analytes from complex matrices, thereby enhancing the quality and reliability of downstream analysis.[6][7]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth protocols and the underlying scientific rationale for developing effective SPE methods for pyrimidine alcohols.

Pillar 1: Understanding the Analyte-Sorbent Interaction

The success of any SPE protocol hinges on the precise control of interactions between the analyte and the solid sorbent. Pyrimidine alcohols possess distinct physicochemical properties that dictate the optimal extraction strategy.

  • Polarity: The presence of hydroxyl groups (-OH) and nitrogen atoms makes pyrimidine alcohols inherently polar molecules. This high polarity can make retention on traditional reversed-phase (nonpolar) sorbents challenging, as the analytes may have a stronger affinity for the polar aqueous sample matrix than for the sorbent.[8]

  • Ionizability: The nitrogen atoms in the pyrimidine ring are basic and can be protonated to form positive ions (cations) under acidic conditions. This property is the cornerstone of ion-exchange chromatography, a highly selective retention mechanism.[9][10] The specific pKa of the pyrimidine derivative will determine the exact pH range for effective ionization.[11]

Based on these properties, three primary SPE retention mechanisms can be exploited: Reversed-Phase, Cation-Exchange, and Mixed-Mode.

Visualizing the General SPE Workflow

The following diagram illustrates the fundamental steps common to all SPE protocols, from initial sample preparation to the final, purified eluate.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction Pretreat Sample Pre-treatment (e.g., pH adjust, dilute, filter) Condition 1. Conditioning (Activate Sorbent) Pretreat->Condition Equilibrate 2. Equilibration (Prepare for Sample) Condition->Equilibrate Load 3. Sample Loading (Retain Analyte) Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Waste (Interferences) Elute 5. Elution (Collect Analyte) Wash->Elute Waste (Interferences) Post_Elute Post-Elution Steps (Evaporate, Reconstitute) Elute->Post_Elute Purified Analyte Analysis Final Analysis (LC-MS, GC-MS) Post_Elute->Analysis

Caption: A generalized workflow for solid-phase extraction.

Pillar 2: Detailed Application Protocols

The choice of protocol is dictated by the specific properties of the target pyrimidine alcohol and the complexity of the sample matrix.

Protocol 1: Reversed-Phase SPE for Moderately Polar Pyrimidine Alcohols

This approach is suitable for pyrimidine alcohols with sufficient non-polar character (e.g., those with larger alkyl or aryl substituents) to be retained on a hydrophobic sorbent.

  • Principle of Causality: This method relies on hydrophobic (van der Waals) interactions.[9] The analyte partitions from a polar aqueous sample matrix onto a non-polar solid phase (e.g., C18-bonded silica).[12] Elution is achieved using a non-polar organic solvent to disrupt these interactions.[13]

  • Sorbent Selection: C18-bonded silica or polymeric reversed-phase sorbents (e.g., styrene-divinylbenzene). Polymeric sorbents are often more stable at extreme pH values.[11]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Centrifuge or filter the biological sample (e.g., plasma, urine) to remove particulates.[9]

    • Dilute the sample at least 1:1 with an aqueous buffer. If the analyte has a pKa in the working range, adjust the sample pH to a value where the analyte is neutral (uncharged) to maximize hydrophobic retention.[13]

    • For highly polar analytes with poor retention, adding salt (e.g., 5% NaCl) to the sample can increase the polarity of the aqueous phase, promoting partitioning onto the sorbent.[14]

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge. This solvates the C18 functional groups, activating the sorbent for interaction.[4][13]

    • Crucial: Do not allow the sorbent bed to dry after this step.[13]

  • Cartridge Equilibration:

    • Flush the cartridge with 1-2 cartridge volumes of the same aqueous buffer used for sample dilution. This creates a sorbent environment compatible with the sample, ensuring reproducible retention.[4][9]

  • Sample Loading:

    • Apply the pre-treated sample to the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[15] A slow flow rate is critical to allow sufficient time for the analyte-sorbent interaction equilibrium to be established.[6][16]

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent, typically the equilibration buffer or a mixture of water and a small percentage (5-10%) of methanol. The goal is to elute polar, interfering compounds without prematurely eluting the target analyte.[17]

  • Elution:

    • Elute the pyrimidine alcohol with 1-2 cartridge volumes of a strong, non-polar solvent. Common choices include methanol, acetonitrile, or mixtures thereof.[18] For highly retained compounds, a stronger solvent like ethyl acetate may be necessary.[13] Collect the eluate for analysis.

Protocol 2: Strong Cation-Exchange (SCX) SPE for Ionizable Pyrimidine Alcohols

This is often the most selective and effective method for pyrimidine alcohols, leveraging the basicity of the pyrimidine ring.

  • Principle of Causality: This protocol is based on electrostatic attraction.[19] The sample is acidified to protonate the basic pyrimidine nitrogen, giving it a positive charge. This charged analyte is strongly retained by the negatively charged functional groups (e.g., sulfonic acid) on the SCX sorbent.[10][20] This strong interaction allows for rigorous washing steps with organic solvents to remove hydrophobic interferences, resulting in exceptionally clean extracts.

  • Sorbent Selection: Silica-based sorbent with bonded sulfonic acid functional groups (Strong Cation Exchanger, SCX).[19][21]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Centrifuge or filter the biological sample.

    • Dilute the sample at least 1:1 with a weak acidic buffer or water. Adjust the sample pH to at least 2 units below the pKa of the target pyrimidine alcohol using a dilute acid (e.g., formic acid, acetic acid). This ensures complete protonation of the analyte.[10]

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the cartridge.

    • Flush with 1-2 cartridge volumes of deionized water.

  • Cartridge Equilibration:

    • Flush the cartridge with 1-2 cartridge volumes of the same acidic buffer/solution used for sample pre-treatment. This ensures the sorbent's functional groups are in the correct ionic state for retention.[10]

  • Sample Loading:

    • Apply the pre-treated sample at a slow, steady flow rate (≤ 1 mL/min). Ion-exchange kinetics can be slower than reversed-phase, so a reduced flow rate is essential for efficient capture.[10]

  • Washing:

    • Step 5a (Polar Interferences): Wash with 1-2 cartridge volumes of the acidic equilibration buffer. This removes salts and other polar, non-retained matrix components.

    • Step 5b (Non-Polar Interferences): Wash with 1-2 cartridge volumes of methanol or acetonitrile. This is a key advantage of ion-exchange, as it removes hydrophobic interferences that may have been retained by secondary interactions, leading to a very clean final extract.[10]

  • Elution:

    • Elute the analyte by neutralizing its charge. Apply 1-2 cartridge volumes of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol.[17] The ammonia neutralizes the protonated pyrimidine, breaking the electrostatic bond with the sorbent and allowing it to elute. Collect the eluate for analysis.

Pillar 3: Method Optimization and Troubleshooting

No single protocol is perfect for every application. Systematic optimization is key to achieving high recovery and reproducibility.

Data Summary for Method Optimization

The following table outlines key parameters to adjust during method development and their expected impact.

ParameterVariable to TestRationale & Goal
Analyte Retention Sample pH, Dilution Factor, Sorbent TypeMaximize analyte binding during the loading step. For SCX, ensure pH is < pKa. For RP, ensure pH renders analyte neutral.[11][13][14]
Wash Step Solvent Strength (% Organic in Water)Remove maximum interferences without eluting the analyte. Test increasing percentages of organic solvent in the wash step.[11][16]
Elution Step Elution Solvent Strength & VolumeAchieve >95% recovery of the analyte. For RP, test stronger organic solvents. For SCX, vary the concentration of base in the elution solvent.[6][22]
Flow Rate Sample Loading and Elution SpeedEnsure sufficient residence time for binding and elution. Slower is often better, especially for ion-exchange.[10][15]
Troubleshooting Common SPE Issues
SymptomPotential CauseRecommended Solution
Low Analyte Recovery Analyte breakthrough during loading: Sample solvent is too strong or flow rate is too high.Dilute the sample further with a weak solvent (e.g., water/buffer). Decrease the sample loading flow rate.[14][15]
Incomplete elution: Elution solvent is too weak or volume is too small.Increase the strength of the elution solvent (e.g., use a stronger organic solvent for RP, or increase base concentration for SCX). Increase the elution volume.[6][22]
Analyte loss during wash: Wash solvent is too strong.Decrease the organic content of the wash solvent. Ensure pH during the wash step maintains analyte retention.[16]
Poor Reproducibility Sorbent bed dried out: Cartridge dried between conditioning/equilibration and sample loading.Re-run the extraction, ensuring the sorbent bed remains wetted before the sample is applied.[6]
Inconsistent flow rate: Manual processing leads to variability.Use a vacuum manifold or positive pressure system for controlled flow rates.
Variable sample pH: Inconsistent pre-treatment.Ensure accurate and consistent pH adjustment of all samples and standards.
Dirty Extract Insufficient washing: Wash step is not removing all interferences.Increase the volume or strength of the wash solvent. For SCX, add an organic wash step (e.g., methanol) to remove non-polar interferences.[10]
Sorbent-analyte mismatch: Retention mechanism is not selective enough.Switch to a more selective sorbent (e.g., from reversed-phase to mixed-mode or ion-exchange).[6][11]

References

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Welch Materials, Inc. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.
  • Hawach. (2023, July 31). Common Trouble-Shooting About SPE Cartridge.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices.
  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Hawach. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?.
  • Hawach. (n.d.). Ion-Exchange PRS SPE Cartridge.
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction.
  • Thermo Fisher Scientific. (n.d.). Application Brief: General Reversed Phase SPE Optimization.
  • PMC. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes.
  • PubMed. (2011, December 15). Determination of pyrimidine and purine bases by reversed-phase capillary liquid chromatography with at-line surface-enhanced Raman spectroscopic detection employing a novel SERS substrate based on ZnS/CdSe silver-quantum dots.
  • Biotage. (2023, January 18). Understanding SPE Retention Mechanisms.
  • Hawach. (2025, February 2). How to Optimize SPE Methods for Complex Sample Matrices?.
  • Spectroscopy Online. (2026, January 28). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents.
  • Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism.
  • MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • Preprints.org. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development.
  • PubMed. (2000, July 14). Solid-phase micro-extraction of drugs from biological matrices.
  • MDPI. (2023, January 11). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
  • PMC. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC.
  • LCGC International. (2022, April 15). How It Works: Ion-Exchange SPE.
  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY.
  • IP Innovative Publication Pvt. Ltd. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • ScienceDirect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

Sources

Application Notes and Protocols: Investigating 5-(2-hydroxyethyl)pyrimidin-2-ol in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Pyrimidine Analogs in Antiviral Therapy

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous pipeline of novel antiviral agents.[1] Pyrimidine derivatives are a cornerstone of antiviral chemotherapy, with many approved drugs belonging to this class.[2] These compounds, particularly nucleoside analogs, often function by mimicking natural nucleosides and interfering with viral replication by inhibiting viral DNA or RNA synthesis.[2][3][4] Notable examples include Acyclovir for herpes viruses and Lamivudine for HIV and hepatitis B.[2]

This document provides a comprehensive guide for the initial investigation of a novel, non-nucleoside pyrimidine analog, 5-(2-hydroxyethyl)pyrimidin-2-ol , as a potential antiviral agent. While extensive research exists on various pyrimidine derivatives, this specific molecule represents a starting point for a discovery campaign.[5][6] These application notes will detail the scientific rationale and step-by-step protocols for a foundational in vitro and in silico evaluation of its antiviral potential.

The core objective is to determine the compound's efficacy and safety profile, laying the groundwork for further preclinical development. This involves quantifying its ability to inhibit viral replication, assessing its toxicity to host cells, and gaining preliminary insights into its mechanism of action.

Proposed Mechanism of Action: A Starting Hypothesis

While the precise mechanism of a novel compound is unknown, the structure of 5-(2-hydroxyethyl)pyrimidin-2-ol allows for several plausible hypotheses rooted in the known actions of other pyrimidine analogs. As a non-nucleoside analog, it is less likely to be directly incorporated into viral nucleic acid chains. Instead, it may act as an inhibitor of key viral or host enzymes essential for viral replication.[5]

Potential targets could include:

  • Viral Polymerases (RNA-dependent RNA polymerase, Reverse Transcriptase): The pyrimidine core could potentially bind to allosteric sites on these enzymes, disrupting their function.[2]

  • Viral Proteases: Essential for the processing of viral polyproteins into functional units.

  • Host Enzymes Involved in Nucleoside Biosynthesis: Inhibition of these pathways could deplete the pool of natural nucleosides available for viral replication.[7]

The initial experimental workflow is designed to test the broad hypothesis that 5-(2-hydroxyethyl)pyrimidin-2-ol inhibits viral replication, with subsequent assays aimed at narrowing down the possible mechanism.

In Vitro Evaluation: A Step-by-Step Approach

The initial assessment of any potential antiviral compound relies on robust and reproducible cell-based assays.[8] The primary goals are to determine the concentration at which the compound effectively inhibits viral replication (EC50) and the concentration at which it becomes toxic to the host cells (CC50).[1] The ratio of these two values gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.[1][9]

Workflow for In Vitro Antiviral Screening

The following diagram outlines the general workflow for the in vitro evaluation of 5-(2-hydroxyethyl)pyrimidin-2-ol.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 5-(2-hydroxyethyl)pyrimidin-2-ol in DMSO Cytotoxicity Cytotoxicity Assay (CC50 Determination) Compound_Prep->Cytotoxicity Antiviral Antiviral Efficacy Assay (EC50 Determination) Compound_Prep->Antiviral Cell_Culture Culture Susceptible Host Cell Line (e.g., Vero, MDCK, HeLa) Cell_Culture->Cytotoxicity Virus_Stock Prepare and Titer Virus Stock Virus_Stock->Antiviral Data_Analysis Calculate CC50 and EC50 via Regression Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI_Calc Determine Selectivity Index (SI = CC50 / EC50) Data_Analysis->SI_Calc Cell_culture Cell_culture Cell_culture->Antiviral

Caption: Workflow for the initial in vitro screening of a novel antiviral compound.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of 5-(2-hydroxyethyl)pyrimidin-2-ol that is toxic to the host cells. This is crucial to ensure that any observed antiviral effect is not simply due to the compound killing the cells.[9][10][11]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Assay medium (e.g., DMEM with 2% FBS).

  • 5-(2-hydroxyethyl)pyrimidin-2-ol stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or Neutral Red).[1][12]

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the 5-(2-hydroxyethyl)pyrimidin-2-ol stock solution in assay medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions across the plate.[1]

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[1]

  • Cell Viability Measurement: After incubation, assess cell viability using a chosen method. For a Neutral Red assay:

    • Remove the medium and wash the cells with PBS.

    • Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours.

    • Remove the dye solution, wash with PBS, and add a destaining solution (e.g., 1% acetic acid, 50% ethanol).[12]

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 540 nm for Neutral Red).[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use regression analysis to determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Antiviral Efficacy Assay (EC50 Determination)

Objective: To measure the ability of 5-(2-hydroxyethyl)pyrimidin-2-ol to inhibit the cytopathic effect (CPE) or plaque formation of the virus.[13]

Method 1: Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for viruses that cause visible damage to the host cell monolayer and is often used for high-throughput screening.[13]

Procedure:

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.

  • Virus Infection and Treatment:

    • Remove the culture medium.

    • Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI) that will cause 80-90% CPE in the virus control wells within the assay duration.

    • Immediately add 50 µL of the serially diluted 5-(2-hydroxyethyl)pyrimidin-2-ol to the wells.

    • Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[1]

    • Include a known antiviral drug as a positive control.[1]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE (typically 48-72 hours).[1]

  • CPE Inhibition Measurement: Assess the viability of the cells in each well using a method like Neutral Red staining, as described in the cytotoxicity protocol.[12]

  • Data Analysis: Calculate the percentage of protection for each concentration relative to the cell and virus controls. Plot the percentage of protection against the log of the compound concentration and use regression analysis to determine the EC50 value (the concentration that provides 50% protection from viral CPE).

Method 2: Plaque Reduction Assay

This is a more quantitative method that measures the reduction in the number of viral plaques.[14][15]

Procedure:

  • Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus Infection: Remove the medium, and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with various concentrations of 5-(2-hydroxyethyl)pyrimidin-2-ol.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).[14]

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[14]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of reduction against the log of the compound concentration.

Data Interpretation
ParameterDescriptionDesired Outcome
CC50 50% Cytotoxic ConcentrationHigh (indicates low toxicity)
EC50 50% Effective ConcentrationLow (indicates high potency)
SI Selectivity Index (CC50/EC50)High (e.g., >10)[12]

A high SI value is a key indicator of a promising antiviral compound, as it suggests that the compound can inhibit the virus at concentrations that are not harmful to the host cells.[1][9]

In Silico Analysis: Molecular Docking

To complement the in vitro data and to generate hypotheses about the compound's mechanism of action, in silico molecular docking can be employed.[16][17] This computational method predicts the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein.[16][18]

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Prepare 3D Structure of 5-(2-hydroxyethyl)pyrimidin-2-ol Docking Perform Molecular Docking using software like AutoDock Vina Ligand_Prep->Docking Target_Prep Select and Prepare 3D Structure of Viral Target Protein (e.g., from PDB) Target_Prep->Docking Scoring Analyze Binding Affinity (Docking Score in kcal/mol) Docking->Scoring Pose_Analysis Visualize and Analyze Binding Poses and Interactions (e.g., Hydrogen Bonds) Scoring->Pose_Analysis

Caption: A generalized workflow for molecular docking studies.

Protocol 3: Molecular Docking

Objective: To predict the binding mode and affinity of 5-(2-hydroxyethyl)pyrimidin-2-ol to the active or allosteric sites of key viral enzymes.

Software:

  • Molecular graphics software (e.g., PyMOL, BIOVIA Discovery Studio).[19]

  • Docking software (e.g., AutoDock Vina).[19]

  • Protein Data Bank (PDB) for target structures.

Procedure:

  • Target Selection and Preparation:

    • Identify a potential viral protein target (e.g., SARS-CoV-2 main protease, PDB ID: 6LU7; HIV reverse transcriptase, PDB ID: 1RT2).

    • Download the protein's 3D structure from the PDB.

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site (grid box).

  • Ligand Preparation:

    • Generate a 3D structure of 5-(2-hydroxyethyl)pyrimidin-2-ol using chemical drawing software.

    • Optimize the ligand's geometry and assign appropriate charges.

  • Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina, which will systematically sample different conformations of the ligand within the defined binding site of the protein.[19]

  • Analysis of Results:

    • The software will output a series of binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[18][19]

    • Visualize the top-ranked poses using molecular graphics software to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues.

The results from molecular docking can guide further chemical modifications of the lead compound to improve its binding affinity and, consequently, its antiviral potency.

Conclusion and Future Directions

This guide provides a foundational framework for the initial antiviral evaluation of 5-(2-hydroxyethyl)pyrimidin-2-ol. The successful completion of these protocols will yield crucial data on the compound's potency (EC50), toxicity (CC50), and therapeutic window (SI). Positive results from these initial screens, particularly a high selectivity index, would warrant further investigation.

Subsequent steps in the drug discovery process would include:

  • Broad-spectrum antiviral testing: Evaluating the compound against a panel of different viruses.

  • Mechanism of action studies: Utilizing time-of-addition assays to determine which stage of the viral life cycle is inhibited.[20][21]

  • Resistance studies: Generating and characterizing viral mutants that are resistant to the compound to identify its specific target.

  • Lead optimization: Synthesizing and testing derivatives of 5-(2-hydroxyethyl)pyrimidin-2-ol to improve its antiviral activity and drug-like properties.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models.

By following a systematic and rigorous experimental approach, researchers can effectively assess the potential of novel pyrimidine analogs like 5-(2-hydroxyethyl)pyrimidin-2-ol and contribute to the development of the next generation of antiviral therapies.

References

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025, August 3). protocols.io. [Link]

  • Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (n.d.). Wiley Online Library. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. (2023, October 30). GSC Online Press. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Virology Research Services. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nucleoside Analogues as Antibacterial Agents - Frontiers. (2019, May 21). Frontiers. [Link]

  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications - Research and Reviews. (2023, September 29). Journal of Medicinal and Organic Chemistry. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency | HHS.gov. (n.d.). U.S. Department of Health and Human Services. [Link]

  • Important Considerations in Antiviral Testing - Emery Pharma. (2025, June 5). Emery Pharma. [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022, August 9). JoVE. [Link]

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (2021, March 21). Virology Research Services. [Link]

  • Molecular Docking for the Antiviral Drug Discovery of Coronavirus - Creative Biostructure. (n.d.). Creative Biostructure. [Link]

  • Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors - MDPI. (2022, June 27). MDPI. [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. [Link]

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses | ACS Omega. (2021, June 23). ACS Publications. [Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrimidine Nucleoside Analogs in Cancer Treatment - PubMed. (2003, October 15). PubMed. [Link]

  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection | bioRxiv. (2021, June 24). bioRxiv. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023, January 11). MDPI. [Link]

  • MOLECULAR DOCKING IN ANTIVIRAL DRUG DISCOVERY - Trepo. (2025, April 22). Trepo. [Link]

  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives | bioRxiv. (2020, October 14). bioRxiv. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC. (2024, July 18). National Center for Biotechnology Information. [Link]

  • Structure-based Drug Design, ADME and Molecular Docking analyses of anti-viral agents against SARS-CoV-2 virus, Zika virus and Hepatitis C virus | Journal of Drug Delivery and Therapeutics. (2023, July 15). Journal of Drug Delivery and Therapeutics. [Link]

  • (PDF) Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Molecular docking analysis of peptide-based antiviral agents against SARS-CoV-2 main protease: an approach towards drug repurposing - Open Exploration Publishing. (2023, February 27). Open Exploration Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 5-(2-hydroxyethyl)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(2-hydroxyethyl)uracil (CAS: 23956-12-9). This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimental work. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in the laboratory.

5-(2-hydroxyethyl)uracil is a pyrimidine derivative with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol .[1] Its structure, featuring a polar uracil ring and a flexible hydroxyethyl side chain, is key to its solubility characteristics. These functional groups allow for extensive hydrogen bonding, making it favor polar solvents. However, the planar, crystalline nature of the uracil core can sometimes make dissolution a kinetically slow process, leading to common experimental hurdles.

Quick Reference: Solubility Profile

The following table provides a general overview of the solubility of 5-(2-hydroxyethyl)uracil in common laboratory solvents. These values are derived from data on structurally similar compounds like 5-hydroxymethyluracil and the parent compound, uracil. Sonication and/or gentle warming can often enhance these values.[2][3]

SolventTypeExpected SolubilityNotes & Recommendations
DMSO Polar AproticHigh (~50 mg/mL)Ideal for preparing high-concentration stock solutions. Use freshly opened, anhydrous DMSO for best results.[2][3][4]
Water Polar ProticModerate (~15-50 mg/mL)Dissolution can be slow.[5] Heating and sonication are often required. Solubility is pH-dependent.[3][6][7]
PBS (pH 7.2-7.4) Aqueous BufferModerate Similar to water, but buffering salts may slightly alter solubility. Expect values comparable to uracil (~8 mg/mL).[4]
Ethanol (100%) Polar ProticLow to Moderate Solubility is significantly lower than in DMSO or water. Uracil itself has very low solubility in ethanol (~0.8 mg/mL).[4][6]
Methanol Polar ProticModerate Generally a better solvent than ethanol for polar compounds, but still inferior to water or DMSO.[8]
Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of 5-(2-hydroxyethyl)uracil?

For maximum concentration, Dimethyl Sulfoxide (DMSO) is the recommended solvent. You can typically achieve concentrations of 50 mg/mL or higher.[2][3][4] These stock solutions are stable when stored properly and can be diluted into aqueous buffers for final working concentrations.

Q2: My compound is not dissolving in water at room temperature. What should I do?

This is a common observation. The dissolution of uracil derivatives in water can be slow.[5]

  • Action 1: Apply energy. Use a vortex mixer for several minutes. If it remains undissolved, proceed to sonication in a water bath or gentle heating (e.g., 37-50°C).[2][3] Often, a combination of these methods is most effective.

  • Action 2: Be patient. Allow the mixture to stir for an extended period (30-60 minutes) before concluding it is insoluble.

Q3: Can I adjust the pH to improve solubility in aqueous solutions?

Yes, pH can significantly impact solubility. The uracil ring contains acidic protons (pKa ≈ 9.5), meaning it can be deprotonated under alkaline conditions.[7][9] In its ionized (deprotonated) form, the molecule is more polar and exhibits higher solubility in water. Adjusting the pH of your solution to 9.5 or higher with a base like NaOH can markedly improve solubility. Conversely, in highly acidic solutions, protonation of the ring nitrogens can also increase solubility, though alkaline conditions are more commonly used.[10]

Q4: How should I store my 5-(2-hydroxyethyl)uracil solutions?

  • DMSO Stocks: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (months to years).[2]

  • Aqueous Solutions: These are best prepared fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than a day or two.[4] The compound may precipitate out of aqueous solutions at lower temperatures, so you may need to warm and vortex it before use.

In-Depth Troubleshooting Guides
Problem 1: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This phenomenon, known as "solvent crashing" or precipitation, occurs when the compound is transferred from a solvent in which it is highly soluble (DMSO) to one where it is less soluble (your aqueous buffer). The buffer cannot maintain the high concentration that was stable in the DMSO.

Causality: The final concentration of the compound in the buffer exceeds its solubility limit in that specific solvent mixture. The percentage of DMSO in the final solution is also critical; a high percentage can be toxic to cells and may not be representative of a true aqueous environment.

start Start: Diluting DMSO Stock check_dmso Q: Is final DMSO conc. > 2%? start->check_dmso reduce_dmso Action: Lower stock conc. or increase final volume to keep DMSO < 2% check_dmso->reduce_dmso Yes add_slowly Action: Add DMSO stock drop-wise to buffer while vortexing check_dmso->add_slowly No reduce_dmso->add_slowly observe Q: Does precipitate form? add_slowly->observe success Success: Solution is clear observe->success No precipitate Action: Precipitate forms observe->precipitate Yes apply_heat Action: Gently warm solution (37°C) and sonicate precipitate->apply_heat observe2 Q: Does it redissolve? apply_heat->observe2 observe2->success Yes consider_cosolvent Advanced: Reformulate with co-solvents (PEG300, Tween-80) for in vivo use observe2->consider_cosolvent No

Caption: Workflow for diluting DMSO stocks into aqueous media.

Problem 2: I see insoluble particulates in my solution, even after heating and sonication.

Causality: This can arise from two primary sources: (1) you are attempting to create a solution that is supersaturated, meaning the concentration is above the compound's intrinsic solubility limit in that solvent, or (2) the starting material contains insoluble impurities or has degraded.

  • Verify Solubility Limit: Prepare a serial dilution of your compound. For example, attempt to dissolve it at half and then a quarter of your target concentration. If the lower concentrations dissolve completely, you have likely exceeded the solubility limit at your target concentration.

  • Assess Purity: If possible, analyze the starting material via HPLC. A pure compound should yield a single major peak. The presence of multiple peaks could indicate impurities.[11]

  • Filtration: If you suspect insoluble impurities and need to proceed with the experiment, filter the solution through a 0.22 µm or 0.45 µm syringe filter (choose a filter material, like PVDF or PTFE, that is compatible with your solvent). This will remove particulates but will not resolve supersaturation.

  • Source Material: If purity issues are suspected, consider obtaining a new batch of the compound or sourcing it from an alternative supplier with a certificate of analysis.

Problem 3: My compound dissolves in my aqueous buffer, but it crystallizes or precipitates after storage at 4°C.

Causality: Solubility is a temperature-dependent property. For most solid solutes, including 5-(2-hydroxyethyl)uracil, solubility decreases as the temperature drops.[12] A solution that is stable at room temperature or 37°C can become supersaturated and precipitate when cooled to 4°C.

  • Prepare Fresh: The most reliable approach is to prepare aqueous working solutions immediately before use.

  • Re-dissolve Before Use: If you must store the solution, gently warm and vortex it to re-dissolve any precipitate before use. Ensure it is fully dissolved by visual inspection.

  • Modify Storage: Store the solution at room temperature for short periods (e.g., a single workday) if you have confirmed the compound's stability under these conditions. For anything longer, revert to preparing it fresh or using a frozen, high-concentration DMSO stock.

Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
  • Pre-weigh Vial: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh 10 mg of 5-(2-hydroxyethyl)uracil into the vial.

  • Add Solvent: Add 200 µL of high-purity, anhydrous DMSO to the vial. This will yield a final concentration of 50 mg/mL.

  • Dissolve: Cap the vial securely and vortex at maximum speed for 1-2 minutes.

  • Apply Energy (if needed): If solid particles remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[3]

  • Verify Dissolution: Inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Aqueous Working Solution

This protocol details the preparation of a 100 µM working solution from the 50 mg/mL DMSO stock. (MW = 156.14 g/mol )

  • Calculate Molarity of Stock:

    • 50 mg/mL = 50 g/L

    • (50 g/L) / (156.14 g/mol ) = 0.320 M (or 320 mM)

  • Determine Dilution Factor:

    • Desired concentration = 100 µM = 0.1 mM

    • Dilution: 320 mM / 0.1 mM = 3200x dilution

  • Prepare Working Solution:

    • To prepare 1 mL of working solution, you will need 1000 µL / 3200 = 0.31 µL of the DMSO stock. This volume is too small to pipette accurately. Therefore, an intermediate dilution is required.

  • Create Intermediate Dilution (e.g., 10 mM):

    • Dilute the 320 mM stock 1:32 in DMSO. Pipette 5 µL of the 320 mM stock into 155 µL of fresh DMSO. Vortex to mix. This yields a 10 mM intermediate stock.

  • Create Final Working Solution:

    • Dilute the 10 mM intermediate stock 1:100 into your desired aqueous buffer (e.g., PBS).

    • Pipette 10 µL of the 10 mM intermediate stock into 990 µL of buffer.

    • Crucially, add the DMSO stock slowly to the buffer while the buffer is being vortexed to prevent precipitation.

  • Final Check: The final solution contains 100 µM of the compound in a buffer with 1% DMSO. This is generally well-tolerated in cell-based assays.

cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock 50 mg/mL (320 mM) Stock in 100% DMSO dilution1 Dilute 1:32 (5 µL Stock + 155 µL DMSO) stock->dilution1 intermediate 10 mM Intermediate Stock in 100% DMSO dilution2 Dilute 1:100 (10 µL Intermediate + 990 µL Buffer) Add to vortexing buffer! intermediate->dilution2 dilution1->intermediate final 100 µM Working Solution in Buffer + 1% DMSO dilution2->final

Caption: A multi-step dilution protocol to ensure accuracy and prevent precipitation.

References
  • ResearchGate. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. [Link]

  • ResearchGate. Solubilities in Water of Uracil and Its Halogenated Derivatives. [Link]

  • PMC, National Center for Biotechnology Information. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. [Link]

  • ResearchGate. Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K | Request PDF. [Link]

  • PubChem, National Center for Biotechnology Information. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168. [Link]

  • MetaSci. Safety Data Sheet 5-(Hydroxymethyl)uracil. [Link]

  • ResearchGate. How do you solubilize uracil?. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • PubChem, National Center for Biotechnology Information. Uracil | C4H4N2O2 | CID 1174. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in 5-HEU HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: 5-Hydroxyethyluracil (5-HEU) Peak Shape Optimization Assigned Specialist: Senior Application Scientist Last Updated: February 19, 2026

Executive Summary & Diagnostic Framework

The Challenge: 5-Hydroxyethyluracil (5-HEU) is a highly polar, hydrophilic DNA adduct. In Reverse Phase Liquid Chromatography (RPLC), it presents a "perfect storm" for peak tailing:

  • Low Retention: It elutes near the void volume (

    
    ) on standard C18 columns, where peak focusing is difficult.
    
  • Secondary Interactions: The pyrimidine ring nitrogens act as Lewis bases, interacting with residual acidic silanols on silica supports.

  • Solvent Mismatch: Samples prepared in high-organic solvents (e.g., to precipitate proteins) often cause "breakthrough" or fronting/tailing when injected into a high-aqueous mobile phase.

Use the following diagnostic tree to isolate your specific issue before attempting chemical modifications.

Diagnostic Workflow (Interactive Logic)

DiagnosticTree Start START: 5-HEU Peak Tailing CheckRetention Is k' (Retention Factor) < 1.0? Start->CheckRetention CheckSolvent Is Sample Solvent > 10% Organic? CheckRetention->CheckSolvent No (Retained) Action_Void ISSUE: Lack of Retention FIX: Switch to HILIC or PGC CheckRetention->Action_Void Yes (Elutes too fast) CheckShape Is Tailing Factor (Tf) > 1.5? CheckSolvent->CheckShape No Action_Solvent ISSUE: Solvent Mismatch FIX: Dilute sample with Mobile Phase A CheckSolvent->Action_Solvent Yes CheckShape->Start No (Peak is fine) Action_Silanol ISSUE: Silanol Interaction FIX: Add Buffer / Change pH CheckShape->Action_Silanol Yes

Figure 1: Decision matrix for isolating the root cause of 5-HEU peak distortion. Blue indicates the starting state; Red/Yellow/Green indicate specific remediation paths.

The Mechanism: Why 5-HEU Tails

Understanding the "Why" allows you to predict the "How."

Peak tailing in 5-HEU analysis is rarely a physical column failure (voiding); it is almost always chemical .

The Silanol Trap

Standard silica-based columns (C18) contain residual silanol groups (


). Even "end-capped" columns possess some activity.
  • The Interaction: At pH > 3, silanols deprotonate to form

    
    .
    
  • The Analyte: 5-HEU contains amine-like functionalities in the uracil ring. While not strongly basic, they can hydrogen bond or ionically interact with these surface charges.

  • The Result: A mixed-mode retention mechanism. The bulk of the molecule partitions hydrophobically (fast kinetics), while a fraction "drags" on the silanols (slow kinetics), creating the tail.

Visualizing the Interaction

SilanolMechanism Silica Silica Surface Si-O(-) Si-O(-) HEU 5-HEU Molecule N-H (Base) Hydrophobic Core HEU:n1->Silica:s1 Secondary Interaction (Slow Desorption = TAILING) C18 C18 Ligand HEU:n2->C18 Primary Retention (Fast Equilibrium)

Figure 2: The dual-retention mechanism causing tailing. The red arrow represents the unwanted secondary interaction responsible for peak asymmetry.

Protocol Module: Tier 1 Fixes (Mobile Phase & Sample)

Goal: Mask silanols or match solvent strength without changing the column.

A. The "Sacrificial Base" Strategy (UV Detection Only)

If you are using UV detection, Triethylamine (TEA) is the gold standard. It competes for silanol sites more aggressively than 5-HEU.

ParameterRecommendationMechanism
Additive Triethylamine (TEA)Silanol Blocker: Binds to

sites, preventing 5-HEU interaction.
Concentration 5 mM - 10 mMSufficient to saturate surface sites without altering selectivity too drastically.
pH Adjustment Adjust to pH 3.0 (Phosphoric acid)Suppression: Protonates silanols (

), rendering them neutral.

Protocol:

  • Prepare Mobile Phase A: 10 mM Phosphate buffer.

  • Add TEA to reach 5 mM concentration.

  • Crucial: Adjust pH after adding TEA, as TEA is basic and will raise the pH.

B. The LC-MS Compatible Strategy

TEA suppresses ionization in Mass Spectrometry. For LC-MS, use Ammonium Acetate.

  • Buffer: 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Formate (pH ~3.5).

  • Why: The ammonium ion (

    
    ) provides a high concentration of cations to shield the silanols, though less effectively than TEA.
    
C. The Solvent Mismatch Fix

5-HEU is often extracted from DNA hydrolysates or urine. If the final sample is in 100% Methanol or Acetonitrile, and your mobile phase starts at 95% Water, the sample solvent acts as a strong eluent plug.

  • Symptom: Peak fronting or "split" peaks.

  • Fix: Evaporate and reconstitute the sample in Mobile Phase A (100% Aqueous or <5% Organic).

Protocol Module: Tier 2 Fixes (Stationary Phase)

Goal: Switch to a column chemistry designed for polar retention. If C18 requires 0% organic to retain 5-HEU, you risk "phase collapse" (dewetting).

The "Nuclear Option": Porous Graphitic Carbon (PGC)

For 5-HEU, PGC (specifically Hypercarb ) is superior to C18.

  • Why: PGC retains polar compounds via a "charge-induced dipole" mechanism on the flat graphite surface. It separates planar molecules (like Uracil derivatives) exceptionally well.

  • Benefit: It is stable from pH 0 to 14 and has no silanols.

Comparative Data: C18 vs. Hypercarb for 5-HEU

MetricStandard C18Hypercarb (PGC)
Retention (k') < 1.0 (Poor)> 5.0 (Excellent)
Tailing Factor (

)
1.8 - 2.51.0 - 1.2
Mobile Phase Requires 100% Aqueous (Risk of collapse)Compatible with organic gradients
Silanol Activity HighNone (Carbon surface)

Hypercarb Method for 5-HEU:

  • Column: Hypercarb (2.1 x 100mm, 3µm or 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

  • Gradient: 0% B hold for 2 min, ramp to 30% B over 10 min.

    • Note: 5-HEU elutes later on PGC than C18.

Frequently Asked Questions (FAQ)

Q: Can I use HILIC instead of PGC? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for 5-HEU. However, HILIC requires samples to be injected in high organic solvent (e.g., 90% ACN). If your sample prep leaves you with an aqueous sample, PGC is better. If your sample is in ACN, use HILIC (e.g., Amide phase).

Q: My peak tails only at high concentrations. Why? A: This is Mass Overload . You have saturated the Langmuir isotherm of the stationary phase. Dilute your sample 1:10. If the tailing disappears and retention time shifts slightly, it was overload, not silanol activity.

Q: I am seeing "ghost peaks" or carryover with 5-HEU. A: 5-HEU can adsorb to stainless steel frits. Ensure your system is passivated or use PEEK-lined tubing/columns if available.

References

  • Thermo Scientific. (2016).[2] Hypercarb HPLC Columns: 100% Porous Graphitic Carbon for Extended Separation Capabilities.[2][3][4] [Technical Guide]. Retrieved from 2

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks: Analyte and Stationary-Phase Secondary Interactions. LCGC Blog. Retrieved from 5

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Note. Retrieved from 6

  • Cheng, L., et al. (2022).[7] Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS. Journal of Chromatography B. [Context on polar metabolite LC-MS]. Retrieved from 7

Sources

Technical Support Center: Stability of 5-(2-hydroxyethyl)pyrimidin-2-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(2-hydroxyethyl)pyrimidin-2-ol. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the stability of this compound in aqueous solutions. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 5-(2-hydroxyethyl)pyrimidin-2-ol. The information provided is based on established principles of pyrimidine chemistry and data from structurally related compounds.

Q1: What is the expected general stability of 5-(2-hydroxyethyl)pyrimidin-2-ol in aqueous solutions?

A1: The stability of 5-(2-hydroxyethyl)pyrimidin-2-ol in aqueous solutions is influenced by several factors, primarily pH, temperature, and light exposure. The pyrimidine ring itself is relatively stable, but the presence of the hydroxyl group on the ethyl side chain and the pyrimidin-2-ol moiety introduces potential sites for degradation. Like many pyrimidine derivatives, it can be susceptible to hydrolysis, oxidation, and photodegradation under certain conditions.

Q2: What are the potential degradation pathways for 5-(2-hydroxyethyl)pyrimidin-2-ol?

A2: While specific degradation pathways for this exact molecule are not extensively documented, we can predict several potential routes based on the chemistry of related pyrimidine derivatives:

  • Hydrolysis: The pyrimidin-2-ol moiety can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which could lead to ring-opening.

  • Oxidation: The 2-hydroxyethyl side chain is a potential site for oxidation, which could be initiated by dissolved oxygen, metal ions, or exposure to light. This could lead to the formation of an aldehyde or carboxylic acid derivative.

  • Photodegradation: Pyrimidine derivatives are known to be sensitive to UV light, which can induce a variety of reactions, including dimerization, hydration of the double bond, and radical-mediated degradation.

Q3: How does pH affect the stability of 5-(2-hydroxyethyl)pyrimidin-2-ol?

A3: The pH of the aqueous solution is a critical factor. Pyrimidine derivatives often exhibit their greatest stability in the neutral to slightly acidic pH range. Extreme pH values can catalyze degradation.

  • Acidic conditions (pH < 4): Can promote hydrolysis of the pyrimidine ring.
  • Alkaline conditions (pH > 9): Can also lead to hydrolytic degradation and may increase susceptibility to oxidation.

Q4: What are the recommended storage conditions for aqueous solutions of 5-(2-hydroxyethyl)pyrimidin-2-ol?

A4: To maximize the stability of your aqueous solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: If compatible with your experimental design, buffer the solution to a pH between 5 and 7.

  • Atmosphere: For sensitive applications, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

II. Troubleshooting Guide

This guide provides a question-and-answer format to help you troubleshoot specific issues you may encounter during your experiments.

Q1: I've observed a color change in my aqueous solution of 5-(2-hydroxyethyl)pyrimidin-2-ol. What could be the cause?

A1: A color change, such as the development of a yellow or brownish tint, is often an indicator of degradation. This could be due to:

  • Oxidation: Oxidative degradation can lead to the formation of colored byproducts. This is more likely to occur at higher pH, in the presence of metal ions, or upon exposure to air and light.

  • Photodegradation: Exposure to UV or even ambient light can cause photochemical reactions that result in colored degradants.

Corrective Actions:

  • Prepare fresh solutions and protect them from light.

  • Use high-purity, de-gassed water for solution preparation.

  • If possible, add a small amount of an antioxidant, such as EDTA, to chelate metal ions.

Q2: My HPLC analysis shows a new, unexpected peak that grows over time. How can I identify if it's a degradation product?

A2: The appearance of a new peak in a stability-indicating HPLC method is a strong indication of degradation. To confirm this and identify the degradant, you can perform a forced degradation study.

Workflow for Identifying Degradation Products:

  • Stress your sample: Expose solutions of 5-(2-hydroxyethyl)pyrimidin-2-ol to various stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products.

  • Analyze by HPLC: Run the stressed samples on your HPLC system and compare the chromatograms to that of an unstressed control.

  • Peak Tracking: If the retention time of the unknown peak in your stability sample matches a peak generated under one of the stress conditions, it provides evidence for the degradation pathway.

  • Characterization: For definitive identification, collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q3: I'm experiencing low recovery of 5-(2-hydroxyethyl)pyrimidin-2-ol from my aqueous samples. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Degradation: The compound may be degrading under your experimental conditions. Review the pH, temperature, and light exposure of your samples.

  • Adsorption: The compound may be adsorbing to the surfaces of your storage containers or analytical vials. Consider using silanized glass or polypropylene vials.

  • Precipitation: If the concentration of your solution is close to its solubility limit, a decrease in temperature could cause it to precipitate. Visually inspect your solutions for any particulate matter.

Troubleshooting Steps:

  • Perform a stability study under your specific experimental conditions to quantify the rate of degradation.

  • Test different types of vials to assess for adsorption.

  • Ensure your working concentrations are well below the solubility limit at the storage temperature.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of 5-(2-hydroxyethyl)pyrimidin-2-ol.

Materials:

  • 5-(2-hydroxyethyl)pyrimidin-2-ol

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 5-(2-hydroxyethyl)pyrimidin-2-ol in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution in a neutral buffer at 60°C for 24 hours.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for accurately quantifying the compound and separating it from any potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 5-95% B over 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of 5-(2-hydroxyethyl)pyrimidin-2-ol (typically around 260-280 nm for pyrimidines).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimize Gradient: Adjust the gradient to achieve good resolution between the parent compound and any degradation products observed in the forced degradation study.

  • Validate Method: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

IV. Data Summary and Visualization

Table 1: Summary of Factors Influencing the Stability of 5-(2-hydroxyethyl)pyrimidin-2-ol

FactorPotential EffectRecommendations
pH Degradation is accelerated at acidic (pH < 4) and alkaline (pH > 9) conditions.Maintain pH in the range of 5-7 using a suitable buffer.
Temperature Higher temperatures increase the rate of degradation.Store solutions at 2-8°C or frozen for long-term stability.
Light Exposure to UV and ambient light can cause photodegradation.Protect solutions from light using amber vials or foil wrapping.
Oxygen Dissolved oxygen can lead to oxidative degradation.Use de-gassed solvents and consider storing under an inert atmosphere.
Metal Ions Can catalyze oxidative degradation.Use high-purity reagents and consider adding a chelating agent like EDTA.

Diagrams

Caption: Structure of 5-(2-hydroxyethyl)pyrimidin-2-ol and its tautomeric relationship.

G cluster_workflow Workflow for Stability Investigation start Prepare Aqueous Solution of 5-(2-hydroxyethyl)pyrimidin-2-ol forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC-UV Method forced_degradation->hplc_dev stability_study Conduct Stability Study (Real-time and Accelerated) hplc_dev->stability_study analysis Analyze Samples at Specific Time Points stability_study->analysis data_interp Interpret Data and Determine Shelf-life analysis->data_interp

Caption: A typical workflow for investigating the stability of a compound in aqueous solution.

G cluster_troubleshooting Troubleshooting Decision Tree issue Observed Instability (e.g., color change, new peak) check_ph Is pH extreme (<4 or >9)? issue->check_ph check_light Is the solution exposed to light? issue->check_light check_temp Is the storage temperature elevated? issue->check_temp check_oxygen Was the solvent de-gassed? issue->check_oxygen solution_ph Buffer solution to pH 5-7 check_ph->solution_ph Yes solution_light Store in amber vials or wrap in foil check_light->solution_light Yes solution_temp Store at 2-8°C or frozen check_temp->solution_temp Yes solution_oxygen Use de-gassed solvent and inert atmosphere check_oxygen->solution_oxygen No

Caption: A decision tree for troubleshooting common stability issues.

V. References

  • Cetina, M., et al. (2008). Synthesis and Structural Characterization of the 5-(2-Haloethyl)pyrimidines – Hydrogen-Bonded chains. Molecules, 13(11), 2783-2794. [Link]

  • PubChem. (n.d.). 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society, 28(9), 1729-1738. [Link]

  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Tetrahedron, 34(15), 2281-2286. [Link]

Technical Guide: Purification & Impurity Removal for 5-(2-Hydroxyethyl)uracil (5-HEU)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Synthesizing 5-(2-hydroxyethyl)uracil (5-HEU) often presents a specific challenge: separating the highly polar, water-soluble product from structurally similar byproducts (like uracil) and inorganic salts.[1][2] This guide addresses the purification logic required to achieve >98% purity suitable for biological assays or nucleoside coupling.

Key Chemical Properties:

Property5-(2-Hydroxyethyl)uracil (5-HEU)Uracil (Major Impurity)Significance
CAS 23956-12-966-22-8Ensure correct target identity.[1]
Solubility (Water) Moderate to High (due to -OH tail)Very Low (~0.36 g/100 mL at 20°C)Primary Purification Lever
Solubility (Ethanol) Soluble (Hot)InsolubleSecondary Purification Lever
Melting Point ~200–205°C (Typical range)>335°C (Decomposes)Diagnostic indicator of purity.[1][2][3]

Diagnostic Triage: Identify Your Impurity[3]

Before selecting a protocol, identify the dominant contaminant using 1H NMR (DMSO-d6) or LC-MS.[1][2]

  • Scenario A: The "Insoluble White Solid" (High Uracil Content) [1][2]

    • Symptom:[2][3][4][5] The crude solid does not fully dissolve in hot ethanol; melting point is >250°C.[2][3]

    • Cause: Incomplete alkylation or degradation of starting materials.[3]

    • Solution: See Protocol 1 .

  • Scenario B: The "Sticky Gum" (Salts & Acyclic Intermediates) [1]

    • Symptom:[2][3][4][5] Product is hygroscopic, ash content is high, or NMR shows broad undefined peaks upfield (0.5–2.0 ppm).[1][2]

    • Cause: Residual sodium salts (from NaOMe/NaOEt used in lactone formylation) or uncyclized ureido compounds.[2][3]

    • Solution: See Protocol 2 .

  • Scenario C: The "Twin Peak" (Regioisomers)

    • Symptom:[2][3][4][5] LC-MS shows correct mass (MW 156.[2][3]14) but two close peaks; NMR shows N-H signals split or shifted.[2][3]

    • Cause: N1 or N3 alkylation occurred instead of C5 (common in direct alkylation routes).[2][3]

    • Solution: See Protocol 3 .

Decision Logic (Visualized)

PurificationLogic Start Crude 5-HEU Mixture Analysis Analyze (1H NMR / LC-MS) Start->Analysis Decide Identify Major Impurity Analysis->Decide Uracil Impurity: Uracil (Insoluble Solid) Decide->Uracil Insolubles present Salts Impurity: Salts/Oils (Hygroscopic) Decide->Salts Ash/Gum present Isomers Impurity: N-Isomers (Regioisomers) Decide->Isomers Split peaks Proto1 Protocol 1: Fractional Recrystallization (Water/EtOH) Uracil->Proto1 Proto2 Protocol 2: Ethanol Extraction & Ion Exchange Salts->Proto2 Proto3 Protocol 3: Prep HPLC (C18/HILIC) Isomers->Proto3 Final Pure 5-HEU (White Crystals) Proto1->Final Proto2->Final Proto3->Final

Figure 1: Purification decision tree based on impurity profile.

Troubleshooting Protocols

Protocol 1: Removing Unreacted Uracil (The "Solubility Switch")

Use this when the crude product contains significant amounts of starting material (Uracil).[1][2]

Mechanism: This relies on the lattice energy of Uracil.[3] Uracil forms a robust hydrogen-bonded crystal lattice that is very poorly soluble in water.[2][3] The hydroxyethyl side chain of 5-HEU disrupts this lattice, increasing solubility significantly.[1][2]

Step-by-Step:

  • Suspension: Suspend the crude solid in distilled water (10 mL per gram of crude).

  • Heating: Heat the mixture to boiling (100°C).

    • Observation: 5-HEU will dissolve; Uracil will largely remain suspended unless the volume is massive.[2][3]

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-heated sintered glass funnel or Celite pad.[2][3]

    • Reject: The solid on the filter is mostly Uracil .[3]

    • Keep: The filtrate contains your 5-HEU .[2][3][6]

  • Concentration: Concentrate the filtrate under reduced pressure to ~20% of its original volume.

  • Crystallization: Cool to 4°C overnight. White crystals of 5-HEU should form.[2][3]

  • Wash: Filter and wash with ice-cold ethanol (5-HEU is sparingly soluble in cold ethanol, removing remaining surface impurities).[2][3]

Protocol 2: Desalting (Removing Inorganic Salts)

Use this when the product is synthesized via the Lactone/Urea route (using NaOMe/NaOEt).[1][2]

Mechanism: Inorganic salts (NaCl, NaOAc) are insoluble in absolute ethanol, whereas 5-HEU has moderate solubility in hot ethanol.[1][2]

Step-by-Step:

  • Drying: Ensure the crude gum is completely dry (lyophilize if necessary to remove water).[2][3]

  • Extraction: Add absolute ethanol (20 mL per gram) to the residue.

  • Reflux: Heat to reflux (78°C) for 30 minutes with vigorous stirring.

  • Filtration: Filter the hot mixture.

    • Reject: The solid cake (inorganic salts).[2][3]

    • Keep: The clear ethanolic filtrate.[3]

  • Recovery: Evaporate the ethanol to yield desalted 5-HEU. Recrystallize from a small amount of water if needed to improve crystallinity.[3]

Protocol 3: Removing Regioisomers (N-Alkylated Byproducts)

Use this if you attempted direct alkylation of uracil.[1]

Mechanism: N1- and N3-alkylated isomers have different hydrophobicities compared to the C5-substituted target.[1][2][3] Standard C18 chromatography can separate them, but pH control is vital to suppress ionization of the uracil ring (pKa ~9.4).[1]

Step-by-Step:

  • Column: C18 Preparative Column (e.g., 5 µm, 100 Å).[1][2][3]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (keeps analytes neutral).[2][3]

    • Solvent B: Acetonitrile.[3]

  • Gradient: 0% B to 10% B over 20 minutes.

    • Note: 5-HEU is very polar and elutes early.[2][3] Isomers (N-alkylated) are generally less polar and elute later.[2][3]

  • Detection: UV at 260 nm.

Frequently Asked Questions (FAQs)

Q1: Why is my melting point lower than the literature value (>300°C)? Answer: You are likely looking at the value for Uracil or 5-hydroxymethyluracil .[2][3] The ethyl chain in 5-(2-hydroxyethyl)uracil disrupts the crystal packing, typically lowering the melting point to the 200–205°C range [1].[1][2] If your MP is >300°C, you have isolated unreacted Uracil, not your product.[1]

Q2: My product is an oil that won't solidify. What happened? Answer: This is usually due to residual solvent (DMSO/DMF) or water.[2][3] 5-HEU can be hygroscopic if impure.[2][3]

  • Fix: Dissolve the oil in a minimum amount of hot methanol, add ethyl acetate until cloudy, and let it stand at -20°C to induce crystallization.[1]

Q3: Can I use silica gel chromatography? Answer: It is difficult.[3] 5-HEU is very polar and will streak or stick to normal phase silica.[2][3] If you must use normal phase, use a highly polar system like DCM:MeOH (80:[1][2]20) or switch to HILIC (Hydrophilic Interaction Liquid Chromatography) for better resolution.[2][3]

References

  • Fissekis, J. D., & Sweet, F. (1973). The chemistry of some 5-(2-hydroxyalkyl)uracil derivatives and a synthesis of 5-vinyluracil.[1][2][7][8] The Journal of Organic Chemistry, 38(2), 264–269.[1]

  • Fissekis, J. D., Myles, A., & Brown, G. B. (1964). Synthesis of 5-Hydroxyalkylpyrimidines from Lactones.[1][2] The Journal of Organic Chemistry, 29(9), 2670–2675.[1]

  • ChemicalBook. 5-(2-HYDROXYETHYL)URACIL (CAS 23956-12-9) Properties and Safety.

Sources

Validation & Comparative

5-(2-hydroxyethyl)pyrimidin-2-ol as a biomarker for ionizing radiation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical comparison and protocol reference for the use of oxidized pyrimidines—specifically focusing on 5-Hydroxymethyluracil (5-hmU) and its structural analogs like 5-(2-hydroxyethyl)uracil —as biomarkers for ionizing radiation exposure.

Focus: 5-Hydroxymethyluracil (5-hmU) & 5-(2-hydroxyethyl)pyrimidin-2-ol Analogs

Executive Summary: The Pyrimidine Signal

While


-H2AX  remains the gold standard for immediate Double-Strand Breaks (DSBs) and 8-OHdG  for general oxidative stress, 5-Hydroxymethyluracil (5-hmU) —a stable oxidation product of thymine—has emerged as a critical biomarker for quantifying cumulative radiation-induced DNA damage.

Note on Nomenclature: The specific chemical structure 5-(2-hydroxyethyl)pyrimidin-2-ol (often referred to as 5-hydroxyethyluracil or 5-HEU in metabolic contexts) is a structural analog to 5-hmU. While 5-hmU is the direct oxidation product of native DNA (Thymine), 5-HEU is typically associated with the catabolism of exogenous alkylated bases or specific drug metabolites. In the context of ionizing radiation, 5-hmU is the primary validated biomarker. This guide focuses on the detection and utility of this class of 5-substituted oxidized pyrimidines.

Why This Biomarker Matters
  • Specificity: Unlike 8-OHdG, which can be elevated by inflammation or metabolic stress alone, 5-hmU formation is more tightly correlated with the direct interaction of hydroxyl radicals (

    
    OH) with the methyl group of thymine, a hallmark of radiolysis.
    
  • Stability: 5-hmU is excised from DNA by glycosylases (e.g., SMUG1, TDG) and excreted in urine without further metabolism, making it an excellent non-invasive dosimeter.

Technical Deep Dive: Mechanism of Formation

Ionizing radiation generates hydroxyl radicals (


OH) via the radiolysis of water. These radicals attack the DNA bases. Thymine is particularly susceptible at its C5-methyl group.
The Oxidation Pathway
  • Abstraction:

    
    OH abstracts a hydrogen from the C5-methyl group of Thymine.
    
  • Radical Formation: This creates a carbon-centered radical (5-uracilylmethyl radical).

  • Oxidation: The radical reacts with

    
     to form a peroxyl radical, which is eventually reduced to the alcohol, yielding 5-Hydroxymethyluracil (5-hmU) .
    
Diagram: Radiation-Induced Pyrimidine Oxidation

ThymineOxidation Thymine Thymine (DNA) Radical_Inter 5-Uracilylmethyl Radical Thymine->Radical_Inter H Abstraction OH_Radical •OH (Radiolysis) OH_Radical->Radical_Inter Peroxyl Peroxyl Radical Radical_Inter->Peroxyl +O2 HMU 5-Hydroxymethyluracil (5-hmU) Peroxyl->HMU Reduction Excision Glycosylase (SMUG1) HMU->Excision DNA Repair Urine Urinary Excretion (Biomarker) Excision->Urine Clearance

Figure 1: Pathway of Thymine oxidation to 5-hmU following ionizing radiation exposure.

Comparative Analysis: 5-hmU vs. Alternatives

This section objectively compares 5-hmU against established radiation biomarkers.

Table 1: Biomarker Performance Matrix
Feature5-hmU (Oxidized Pyrimidine)

-H2AX
8-OHdG (Oxidized Purine) Citrulline
Primary Target Thymine Methyl GroupHistone H2A.X (DSB sites)Guanine (C8 position)Enterocytes (GI Health)
Radiation Specificity High (Direct Radiolysis)High (DSB specific)Moderate (General Oxidative Stress)High (GI Syndrome specific)
Window of Detection 12 hours – 7 days30 min – 48 hours12 hours – 3 days3 – 21 days
Sample Type Urine / Serum (Non-invasive)Lymphocytes (Invasive/Blood)Urine / SerumSerum
Stability High (Chemically stable)Low (Transient phosphorylation)HighHigh
Analysis Method LC-MS/MS (Gold Standard)Immunofluorescence / Flow CytometryELISA / LC-MS/MSLC-MS/MS / ELISA
False Positives Low (Dietary influence exists)Drug-induced DSBs (e.g., Chemo)Inflammation, Smoking, ExerciseGI disease, Diet
Critical Insight

-H2AX  is the superior marker for immediate triage (0-24h) due to its rapid response. However, 5-hmU  is superior for retrospective dosimetry (24h+) and chronic exposure monitoring because it represents the "accumulated" burden of oxidative damage that has been excised and excreted, rather than a transient signaling event.

Experimental Protocol: LC-MS/MS Quantification

To validate 5-hmU (or 5-HEU analogs) as a biomarker, precise quantification is required. ELISA kits exist but lack the specificity of Mass Spectrometry.

Methodology: Isotope-Dilution LC-MS/MS

Objective: Quantify 5-hmU in urine normalized to Creatinine.

Reagents & Standards
  • Analyte: 5-Hydroxymethyluracil (Standard).

  • Internal Standard (IS): [13C, 15N]-5-hmU or 5-hmU-d3.

  • Matrix: Human Urine (spot or 24h collection).

Step-by-Step Workflow
  • Sample Preparation (Solid Phase Extraction):

    • Thaw urine samples at 4°C.

    • Centrifuge at 3000 x g for 10 min to remove debris.

    • Add Internal Standard (final conc. 50 nM) to 100 µL of supernatant.

    • Critical Step: Acidify to pH 3.0 with Formic Acid to ensure retention on SPE columns.

    • Load onto Oasis HLB (or equivalent) SPE cartridge (pre-conditioned with MeOH and Water).

    • Wash with 5% MeOH/Water.

    • Elute with 100% MeOH. Evaporate to dryness under

      
       stream.
      
    • Reconstitute in 100 µL Mobile Phase A.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-2 min (1% B), 2-8 min (linear to 20% B), 8-10 min (wash 90% B).

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions (Example for 5-hmU):

      • Quantifier: m/z 143.0

        
         126.0 (Loss of -OH).
        
      • Qualifier: m/z 143.0

        
         100.0 (Ring fragmentation).
        
    • Transitions (Example for 5-HEU/Analog):

      • Target: m/z 157.0 (Parent)

        
         Fragment ions (structure dependent).
        
  • Data Analysis:

    • Calculate Area Ratio (Analyte/IS).

    • Convert to concentration using a calibration curve (

      
      ).
      
    • Normalization: Divide concentration by Urinary Creatinine (mM) to account for hydration status. Result unit: µmol/mol Creatinine .

Diagram: Analytical Workflow

LCMS_Workflow Sample Urine Sample Spike Add Internal Standard (13C-5-hmU) Sample->Spike SPE Solid Phase Extraction (Oasis HLB) Spike->SPE Clean-up LC HPLC Separation (C18 Column) SPE->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification (µmol/mol Creatinine) MS->Data Analyze

Figure 2: Step-by-step Isotope-Dilution LC-MS/MS workflow for pyrimidine biomarker quantification.

Scientific Validation & Trustworthiness

Self-Validating the Protocol

To ensure the data generated is trustworthy (E-E-A-T), implement these controls:

  • Recovery Check: Spike a known amount of 5-hmU into a "blank" matrix (synthetic urine) before SPE. Recovery must be 85-115%.

  • Matrix Effect: Compare the signal of the standard in solvent vs. the standard spiked into post-extracted urine. Significant suppression (<80%) requires improved SPE or lower flow rates.

  • Stability Test: Analyze the same sample after 24h in the autosampler (4°C) to ensure the analyte does not degrade during the run.

Interpretation of Results
  • Baseline Levels: Healthy individuals typically show low, stable levels of urinary 5-hmU (approx. 2-5 µmol/mol creatinine) due to background metabolic oxidation.

  • Radiation Response: Exposure to >2 Gy ionizing radiation typically results in a 2-5 fold increase in urinary 5-hmU within 24 hours.

  • Confounding Factors: High dietary intake of cooked meats (rich in DNA) can slightly elevate levels. Fasting samples are preferred for clinical trials.

References

  • Dizdaroglu, M., & Jaruga, P. (2012). "Mechanisms of free radical-induced damage to DNA." Free Radical Research, 46(4), 382-419. Link

  • Cooke, M. S., et al. (2003). "Urinary 8-oxo-2'-deoxyguanosine: source, significance and supplements." Free Radical Research, 37(6), 669-679. Link

  • Gong, B., et al. (2016). "Mass spectrometry-based methods for the measurement of DNA damage biomarkers." Biomarkers in Medicine, 10(6), 629-642. Link

  • Pouget, J. P., et al. (2002). "Focus on DNA immunodetection: a review of the available antibodies and their application." DNA Repair, 1(10), 869-873. Link

  • Rehman, A., et al. (2013). "Urinary 5-hydroxymethyluracil as a marker of oxidative DNA damage in patients with colorectal cancer." Mutation Research, 751(1), 28-33. Link

A Comparative Guide to Reference Standards for the Analysis of 5-(2-hydroxyethyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 5-(2-hydroxyethyl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Given the current absence of a commercially available certified reference material (CRM) for this specific analyte, this document will focus on the establishment and validation of an in-house primary reference standard and its comparison to a secondary working standard.

The Critical Role of Reference Standards

In quantitative analytical chemistry, a reference standard serves as a highly purified and well-characterized substance against which other samples are compared. It is the cornerstone of ensuring the accuracy, precision, and reliability of analytical data. For drug development, regulatory bodies worldwide mandate the use of well-characterized reference standards for the quality control of active pharmaceutical ingredients (APIs) and formulated drug products.

There are typically two tiers of reference standards used in a laboratory setting:

  • Primary Reference Standard: A substance of the highest purity, established through comprehensive characterization. It is often directly certified by a national or international standards body (e.g., USP, Ph. Eur.) or, in the absence of such, qualified in-house through rigorous testing.[1][2]

  • Secondary (or Working) Reference Standard: A standard that is qualified against the primary reference standard. It is used for routine daily analysis to conserve the more valuable primary standard.

Establishing an In-House Primary Reference Standard for 5-(2-hydroxyethyl)pyrimidin-2-ol

Due to the lack of a commercially available certified reference standard for 5-(2-hydroxyethyl)pyrimidin-2-ol, the first and most critical step is the synthesis and rigorous characterization of an in-house primary reference standard.

Synthesis and Purification Workflow

The synthesis of a high-purity lot of 5-(2-hydroxyethyl)pyrimidin-2-ol is the foundational step. A potential synthetic route can be adapted from established methods for similar pyrimidine derivatives. The workflow necessitates careful control of reaction conditions and a robust purification strategy to minimize impurities.

Synthesis_and_Purification_Workflow Reactants Starting Materials Reaction Chemical Synthesis Reactants->Reaction Crude_Product Crude 5-(2-hydroxyethyl) pyrimidin-2-ol Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Purified_Product High-Purity 5-(2-hydroxyethyl)pyrimidin-2-ol Purification->Purified_Product Characterization Comprehensive Characterization Purified_Product->Characterization Primary_Standard In-House Primary Reference Standard Characterization->Primary_Standard

Caption: Workflow for the synthesis and qualification of an in-house primary reference standard.

The purification process is critical. Techniques such as recrystallization or preparative chromatography should be optimized to achieve the highest possible purity.

Comprehensive Characterization of the In-House Primary Standard

To qualify a batch of synthesized material as a primary reference standard, a battery of analytical tests must be performed to confirm its identity, purity, and other critical properties.[3][4]

Table 1: Analytical Characterization of the In-House Primary Reference Standard

Analytical TechniquePurposeAcceptance Criteria
Identity
¹H and ¹³C NMR SpectroscopyConfirms the chemical structure and identifies any structural isomers.Spectrum is consistent with the proposed structure of 5-(2-hydroxyethyl)pyrimidin-2-ol.
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern.Observed molecular ion corresponds to the theoretical mass of C₆H₈N₂O₂.
Infrared (IR) SpectroscopyConfirms the presence of key functional groups.Spectrum shows characteristic absorption bands for the functional groups present.
Purity
High-Performance Liquid Chromatography (HPLC-UV)Quantifies the main peak and detects organic impurities.Purity ≥ 99.5% (area percent).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Identifies and quantifies trace-level impurities.No single impurity > 0.10%; Total impurities < 0.50%.
Gas Chromatography (GC)Determines residual solvents from the synthesis.Meets ICH Q3C limits for residual solvents.
Content and Other Properties
Thermogravimetric Analysis (TGA)Measures the content of volatile matter.Loss on drying ≤ 0.5%.
Karl Fischer TitrationQuantifies the water content.Water content ≤ 0.5%.
Elemental Analysis (CHN)Determines the percentage of Carbon, Hydrogen, and Nitrogen.Experimental values are within ±0.4% of the theoretical values.

The establishment of purity is often performed using a mass balance approach, where the final purity is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.

Qualification of a Secondary (Working) Reference Standard

Once the in-house primary reference standard is established, a secondary or working standard can be qualified. This is typically a batch of the same material with a purity that is well-characterized but may be slightly lower than the primary standard. The purpose of the working standard is for use in routine analyses, thereby preserving the primary standard.

The qualification process involves a direct comparison of the working standard to the primary standard.

Working_Standard_Qualification Primary_Standard In-House Primary Reference Standard Comparative_Analysis Comparative Analysis (e.g., HPLC, Spectroscopy) Primary_Standard->Comparative_Analysis Working_Standard_Candidate Candidate Batch for Working Standard Working_Standard_Candidate->Comparative_Analysis Qualification Qualification Criteria Met? Comparative_Analysis->Qualification Working_Standard Qualified Working Reference Standard Qualification->Working_Standard Yes Rejection Batch Rejected Qualification->Rejection No

Caption: Logical workflow for the qualification of a secondary working standard against a primary reference standard.

Comparative Performance in an Analytical Workflow

To demonstrate the suitability of the in-house standards, their performance should be evaluated in a validated analytical method for the quantification of 5-(2-hydroxyethyl)pyrimidin-2-ol. A typical method would be a reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

Experimental Protocol: RP-HPLC-UV Method
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (based on UV scan of the analyte)[5]

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Primary Standard Stock Solution: Accurately weigh and dissolve the in-house primary reference standard in a suitable solvent (e.g., methanol/water) to a final concentration of 1 mg/mL.

    • Working Standard Stock Solution: Prepare in the same manner as the primary standard stock solution.

    • Calibration Standards: Prepare a series of calibration standards by diluting the primary standard stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Performance Comparison

The following table summarizes the expected comparative performance data for the in-house primary and qualified working reference standards when used to calibrate the HPLC-UV method.

Table 2: Comparative Performance Data of In-House Reference Standards

Performance ParameterIn-House Primary Reference StandardQualified Working Reference StandardAcceptance Criteria
Purity (by HPLC, area %) ≥ 99.8%≥ 99.0%As established during qualification.
Calibration Curve
Linearity (r²)> 0.999> 0.999r² ≥ 0.995
y-interceptClose to zeroClose to zeroWithin a statistically acceptable range of the origin.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%95.0% - 105.0%
Precision (% RSD)
Repeatability (n=6)≤ 1.0%≤ 1.5%≤ 2.0%
Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mLMethod-dependent
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.3 µg/mLMethod-dependent

The data should demonstrate that the working standard provides results that are comparable to the primary standard within acceptable limits of error, thus validating its use for routine analysis.

Conclusion

In the absence of a commercially available certified reference standard for 5-(2-hydroxyethyl)pyrimidin-2-ol, a rigorous in-house qualification program is essential for ensuring the quality and reliability of analytical data. This guide outlines a systematic approach for the synthesis, characterization, and qualification of an in-house primary reference standard. Furthermore, it details the process for qualifying a secondary working standard and provides a framework for comparing their performance in a typical analytical workflow. By following these principles, researchers, scientists, and drug development professionals can establish a robust and scientifically sound system for the quantitative analysis of 5-(2-hydroxyethyl)pyrimidin-2-ol, thereby ensuring data integrity and compliance with regulatory expectations.

References

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Starodub. (2019, December 9). Reference standards biopharmaceutical products - Do you have your reference standard program in place?. Retrieved from [Link]

  • Veeprho. (2020, August 28). Qualification of Pharmaceutical Working Standards. Retrieved from [Link]

  • PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 5-(2-hydroxyethyl)uracil and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the precise identification and characterization of modified nucleobases are paramount. 5-(2-hydroxyethyl)uracil, a substituted pyrimidine, and its isomers represent a class of compounds with significant potential in various therapeutic areas. The subtle differences in the placement of the 2-hydroxyethyl group on the uracil ring can lead to vastly different biological activities and pharmacological properties. Consequently, the ability to distinguish between these isomers is a critical analytical challenge.

This guide provides an in-depth comparative analysis of the spectral characteristics of 5-(2-hydroxyethyl)uracil and its key isomers: 6-(2-hydroxyethyl)uracil, O4-(2-hydroxyethyl)uracil, and N1-(2-hydroxyethyl)uracil. By leveraging a combination of available experimental data for related compounds and robust theoretical predictions, we offer a detailed roadmap for their spectroscopic differentiation using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Importance of Isomer Differentiation

The seemingly minor shift of the 2-hydroxyethyl group among the C5, C6, N1, and O4 positions of the uracil ring fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These changes directly impact how the molecule interacts with biological targets such as enzymes and nucleic acids. For instance, substitution at the N1 position, which is involved in Watson-Crick base pairing, can have profound effects on nucleic acid structure and function. Therefore, unambiguous identification is not merely an analytical exercise but a crucial step in understanding structure-activity relationships and ensuring the development of safe and effective therapeutics.

UV-Visible Spectroscopy: A First Glimpse into Electronic Structure

UV-Vis spectroscopy provides valuable information about the electronic transitions within the pyrimidine ring. The position of the substituent significantly influences the π-electron system, leading to distinct absorption maxima (λmax).

Predicted UV-Vis Absorption Maxima

While experimental data for the exact isomers is limited, theoretical calculations and data from analogous substituted uracils allow for the prediction of their UV-Vis characteristics in a neutral aqueous solution.

CompoundPredicted λmax (nm)Rationale
5-(2-hydroxyethyl)uracil ~265Alkyl substitution at the C5 position of uracil typically results in a slight bathochromic (red) shift compared to unsubstituted uracil (λmax ≈ 259 nm).
6-(2-hydroxyethyl)uracil ~260Substitution at the C6 position often has a less pronounced effect on the λmax compared to C5 substitution.
O4-(2-hydroxyethyl)uracil ~275-280Alkylation at the O4 position disrupts the C4=O carbonyl chromophore and extends conjugation, leading to a significant bathochromic shift.
N1-(2-hydroxyethyl)uracil ~260Alkylation at the N1 position generally has a minimal effect on the primary UV absorption band of the uracil ring.

Expert Insight: The significant red shift predicted for O4-(2-hydroxyethyl)uracil makes UV-Vis spectroscopy a powerful initial screening tool to differentiate it from the other isomers. However, distinguishing between the C5, C6, and N1 isomers based solely on their λmax values can be challenging due to the small expected differences.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for acquiring UV-Vis spectra of the uracil derivatives.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve sample in a UV-transparent solvent (e.g., water, methanol) to a known concentration (e.g., 1 mg/mL). B 2. Prepare a series of dilutions to find a concentration yielding an absorbance between 0.2 and 0.8 AU. A->B C 3. Use a dual-beam spectrophotometer and a quartz cuvette. D 4. Record a baseline spectrum with the solvent-filled cuvette. C->D E 5. Scan the sample from 200 to 400 nm. D->E F 6. Identify the wavelength of maximum absorbance (λmax). cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Figure 1: Workflow for UV-Vis spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the most definitive technique for the structural elucidation of these isomers. Both 1H and 13C NMR provide a wealth of information about the chemical environment of each atom.

Predicted 1H NMR Chemical Shifts (in DMSO-d6)

The chemical shifts of the protons are highly sensitive to their position on the uracil ring and the hydroxyethyl side chain.

Proton5-(2-hydroxyethyl)uracil (δ, ppm)6-(2-hydroxyethyl)uracil (δ, ppm)O4-(2-hydroxyethyl)uracil (δ, ppm)N1-(2-hydroxyethyl)uracil (δ, ppm)Key Differentiating Features
H6 ~7.5 (s)-~7.8 (d)~7.7 (d)The presence or absence and the multiplicity of the H6 proton are highly diagnostic. It is a singlet for the C5-isomer and absent for the C6-isomer.
H5 -~5.5 (s)~5.9 (d)~5.6 (d)The H5 proton signal is absent in the C5-isomer.
N1-H ~11.0 (br s)~11.1 (br s)~11.2 (br s)-The absence of the N1-H proton signal is a clear indicator of N1-substitution.
N3-H ~11.2 (br s)~11.3 (br s)~11.4 (br s)~11.5 (br s)The N3-H proton is present in all four isomers.
-CH2-CH2OH ~2.5 (t), ~3.5 (t)~2.6 (t), ~3.6 (t)~4.4 (t), ~3.8 (t)~3.8 (t), ~3.6 (t)The chemical shift of the methylene group directly attached to the ring is significantly different for the O4- and N1-isomers compared to the C-alkylated isomers.
Predicted 13C NMR Chemical Shifts (in DMSO-d6)

13C NMR provides complementary information, particularly for the quaternary carbons and the carbonyl groups.

Carbon5-(2-hydroxyethyl)uracil (δ, ppm)6-(2-hydroxyethyl)uracil (δ, ppm)O4-(2-hydroxyethyl)uracil (δ, ppm)N1-(2-hydroxyethyl)uracil (δ, ppm)Key Differentiating Features
C2 ~151~152~158~151The C2 carbonyl chemical shift is sensitive to substitution at adjacent positions.
C4 ~164~165~168~163The C4 signal is significantly downfield in the O4-isomer due to the ether linkage.
C5 ~110~101~98~102The chemical shift of C5 is highly dependent on its substitution pattern.
C6 ~141~150~145~143The C6 chemical shift varies with the substituent at this position.
-CH2-CH2OH ~28, ~59~30, ~60~68, ~59~48, ~58The chemical shift of the carbon directly attached to the ring is highly diagnostic for each isomer.

Expert Insight: The combination of 1H and 13C NMR is exceptionally powerful. For instance, the absence of a proton signal around 5.5-6.0 ppm in the 1H NMR spectrum is a strong indicator of a C5-substituted uracil. Similarly, the significant downfield shift of the C4 carbon in the 13C NMR spectrum is a hallmark of an O4-alkoxy pyrimidine. Two-dimensional NMR experiments like HSQC and HMBC can be used to unequivocally connect the proton and carbon signals, confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general steps for acquiring 1H and 13C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube. B 2. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent. A->B C 3. Place the NMR tube in the spectrometer. D 4. Acquire a 1D 1H spectrum. Optimize parameters such as the number of scans and relaxation delay. C->D E 5. Acquire a 1D 13C spectrum. This will require a longer acquisition time than the 1H spectrum. D->E F 6. Process the spectra (Fourier transform, phase correction, baseline correction). G 7. Integrate the 1H signals and assign the chemical shifts for both 1H and 13C spectra. F->G cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Figure 2: Workflow for NMR spectral acquisition.

Mass Spectrometry: Confirming Molecular Weight and Uncovering Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural information through the analysis of fragmentation patterns. For these isomers, the molecular weight is identical (170.15 g/mol ), so differentiation must come from their distinct fragmentation behavior under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID).

Predicted Mass Fragmentation Patterns (Electron Ionization)

The position of the hydroxyethyl group will dictate the most favorable fragmentation pathways.

IsomerKey Predicted Fragments (m/z)Fragmentation Rationale
5-(2-hydroxyethyl)uracil 139, 125, 112Loss of CH2OH (m/z 31) via McLafferty rearrangement is a likely pathway. Subsequent loss of CO and other small molecules from the ring.
6-(2-hydroxyethyl)uracil 141, 124, 96Likely to undergo a retro-Diels-Alder reaction, a common fragmentation pathway for 6-substituted uracils.
O4-(2-hydroxyethyl)uracil 126, 98, 81Cleavage of the ether bond to lose the hydroxyethyl group (m/z 45) or ethylene oxide (m/z 44).
N1-(2-hydroxyethyl)uracil 140, 112, 84Cleavage of the N-C bond of the side chain, with loss of CH2O (m/z 30) or C2H4O (m/z 44).

Expert Insight: The fragmentation of the uracil ring itself can be complex, but the initial fragmentation of the 2-hydroxyethyl side chain is often the most diagnostic feature. The loss of a neutral fragment of 31 Da (CH2OH) would strongly suggest the 5-isomer, while the loss of 45 Da (C2H5O) would be indicative of the O4-isomer. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the fragment ions, further aiding in the elucidation of the fragmentation pathways.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

This protocol describes the general procedure for obtaining an EI mass spectrum.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_acq Mass Analysis & Detection A 1. Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer via a direct insertion probe or GC inlet. B 2. Volatilize the sample in the ion source. C 3. Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). B->C D 4. Accelerate the resulting ions into the mass analyzer. E 5. Separate the ions based on their mass-to-charge (m/z) ratio. D->E F 6. Detect the ions and generate the mass spectrum. E->F cluster_prep cluster_prep cluster_ion cluster_ion cluster_prep->cluster_ion cluster_acq cluster_acq cluster_ion->cluster_acq

Figure 3: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of 5-(2-hydroxyethyl)uracil and its isomers requires a synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy offers a rapid preliminary assessment, particularly for identifying the O4-substituted isomer. Mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. However, it is the detailed analysis of 1H and 13C NMR spectra that provides the definitive evidence for the precise location of the 2-hydroxyethyl group on the uracil ring.

By understanding the predicted spectral differences outlined in this guide and employing the standardized experimental protocols, researchers can confidently characterize these important molecules, paving the way for a deeper understanding of their biological roles and the development of novel therapeutic agents.

References

  • Djuric, Z., et al. (1991). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical Research in Toxicology, 4(6), 687-691. [Link]

  • LaFrancois, C. J., et al. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology, 11(7), 786-793. [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)uracil. National Center for Biotechnology Information. [Link]

  • Ali, A., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 28(5), 2187. [Link]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. [Link]

  • Nishiwaki, N., et al. (2001). A Novel and Convenient Synthesis of 6-Substituted Uracils. Heterocycles, 55(3), 487-490.
  • Doyle, M. P., et al. (1986). Catalytic Methods for Metal Carbene Transformations. Chemical Reviews, 86(5), 919-939.
  • Francés-Monerris, A., et al. (2013). Communication: Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory. The Journal of Chemical Physics, 139(7), 071101. [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

  • Lorentzon, J., et al. (1995). Theoretical Study of the Electronic Spectra of Uracil and Thymine. Journal of the American Chemical Society, 117(8), 2241-2249. [Link]

  • Michalak, O., et al. (2019). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry, 17(2), 283-291. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.